molecular formula C7H13NO B2468043 5-Oxaspiro[2.4]heptan-1-ylmethanamine CAS No. 1536988-52-9

5-Oxaspiro[2.4]heptan-1-ylmethanamine

Cat. No.: B2468043
CAS No.: 1536988-52-9
M. Wt: 127.187
InChI Key: BSESSGRISLUQGE-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptan-1-ylmethanamine (CAS 1536988-52-9) is a spirocyclic chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a primary methanamine group attached to a 5-oxaspiro[2.4]heptane scaffold, a system characterized by a spiro-fused oxetane and cyclopropane ring. The oxetane ring is a privileged structure in drug design, known for its compact size, significant ring strain, and polarity, which can be utilized to improve key physicochemical properties of drug candidates . This compound serves as a versatile synthetic intermediate, particularly for the preparation of more complex molecules targeting various human diseases. The presence of the oxetane ring can serve as a carbonyl bioisostere or a gem-dimethyl group surrogate, offering strategies to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability of lead compounds . The primary amine functional group provides a convenient handle for further synthetic elaboration, enabling researchers to conjugate the spirocyclic scaffold to other pharmacophores via amide bond formation or nucleophilic substitution. In a research context, spirocyclic oxetane-containing scaffolds like this one are investigated for their application in discovering inhibitors for a range of biological targets, including kinases and various enzymes . The unique three-dimensional geometry of the spiro system can also be leveraged to conformationally restrict molecules, potentially leading to increased potency and target selectivity. This compound is intended for research and development applications exclusively and is not certified for human therapeutic or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESSGRISLUQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Oxaspiro[2.4]heptan-1-ylmethanamine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a unique spirocyclic amine with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proposes a robust synthetic strategy based on established precedents, and explores the compound's prospective applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocycles, carbocyclic or heterocyclic systems characterized by a single atom shared between two rings, have garnered considerable interest in modern drug discovery.[1] Their inherent three-dimensionality provides a distinct advantage over flat aromatic systems, enabling more specific and potent interactions with biological targets. The 5-oxaspiro[2.4]heptane framework, which combines a cyclopropane and a tetrahydrofuran ring, introduces conformational rigidity and precise spatial orientation of functional groups. This compound, featuring a primary amine, is a valuable building block for introducing this spirocyclic motif into larger, biologically active molecules.

Core Molecular Profile

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key molecular identifiers for the parent amine are summarized below. It is important to note that various isomers exist, and precise nomenclature is critical. The title compound specifies the methanamine group at the '1' position of the spirocyclic system.

PropertyValueSource
Chemical Formula C₇H₁₃NO[2][3]
Molecular Weight 127.19 g/mol [2]
IUPAC Name (5-Oxaspiro[2.4]heptan-1-yl)methanamine
CAS Number 1536988-52-9[2]
Canonical SMILES C1C(CN)C12CCOC2

Proposed Synthetic Pathway and Mechanistic Rationale

The proposed multi-step synthesis leverages a Wittig-type reaction to introduce the required carbon, followed by reduction. This approach offers high yields and functional group tolerance.

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Target Compound A [3-(hydroxymethyl)oxetan-3-yl]acetonitrile B 4,4-bis(bromomethyl)dihydro-2-furanone A->B HBr C 5-Oxaspiro[2.4]heptan-6-one B->C Zn, Intramolecular Wurtz D 5-Oxaspiro[2.4]heptane-1-carbonitrile C->D 1. TosMIC, K2CO3 2. MeOH, reflux C->D E This compound D->E LiAlH4 or Raney Ni/H2

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol provides a step-by-step methodology for the proposed synthesis. Each stage is designed to be self-validating through standard analytical techniques, ensuring the integrity of the final product.

Part 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)

This procedure is adapted from established patent literature.[4][5]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine 4,4-bis(bromomethyl)dihydro-2-furanone (1 eq) and activated zinc powder (1.5 eq) in anhydrous N,N-dimethylacetamide (DMA).

  • Cyclization: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 5-7 hours. The progress of the intramolecular Wurtz reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, pour it over an ice-water slurry, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 5-Oxaspiro[2.4]heptan-6-one.

Part 2: Synthesis of 5-Oxaspiro[2.4]heptane-1-carbonitrile (II)

This step involves a one-carbon homologation via a nitrile group.

  • Reagent Preparation: In a separate flask under nitrogen, suspend potassium carbonate (2.5 eq) in methanol. Add Tosyl-methyl isocyanide (TosMIC) (1.2 eq) and stir for 15 minutes.

  • Reaction: Add a solution of 5-Oxaspiro[2.4]heptan-6-one (1 eq) in methanol to the TosMIC solution.

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. The residue can be purified by column chromatography to yield the desired nitrile.

Part 3: Reduction to this compound (III)

The final step is the reduction of the nitrile to the primary amine.

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0°C and add a solution of 5-Oxaspiro[2.4]heptane-1-carbonitrile (1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF.

  • Final Purification: Dry the combined organic filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or conversion to a hydrochloride salt.

Physicochemical Properties and Drug-Likeness

The unique spirocyclic structure of this compound imparts favorable physicochemical properties for drug development.

Predicted PropertyValueSignificance in Drug Design
XlogP ~ -0.1Indicates good aqueous solubility and potential for blood-brain barrier penetration.[3]
Topological Polar Surface Area (TPSA) ~ 38.3 ŲFavorable for oral bioavailability and cell permeability.
pKa (Basic) ~ 9.5-10.0The primary amine will be protonated at physiological pH, allowing for ionic interactions with target proteins.
Fraction Csp³ 1.0High sp³ character correlates with improved clinical success rates due to reduced metabolic liability and improved solubility.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 5-oxaspiro[2.4]heptane moiety is a strategic choice for designing novel therapeutics. Its rigid, three-dimensional structure can effectively probe the binding pockets of target proteins.

G A This compound (Scaffold) B Linker Chemistry (Amide, Sulfonamide, etc.) A->B Derivatization C Pharmacophore (e.g., Aromatic ring) B->C Conjugation D Final Drug Candidate C->D E Protein Target (e.g., GPCR, Kinase) D->E Binding F Improved Potency & Selectivity E->F Leads to

Caption: Role of the spirocyclic scaffold in drug design.

  • CNS-Targeting Agents: The low molecular weight and balanced lipophilicity of azaspiroheptanes suggest potential for penetrating the blood-brain barrier.[7] This makes this compound an attractive starting point for developing novel treatments for neurological disorders.

  • Metabolic Stability: The spirocyclic core, particularly the cyclopropane ring, is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile in drug candidates.

  • Leukotriene Antagonists: The precursor ketone is an intermediate for leukotriene antagonists, indicating that derivatives of this scaffold may have applications in treating inflammation and respiratory diseases like asthma.[4][5]

  • Novel Chemical Space: As a non-planar, saturated heterocyclic system, this scaffold allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic-heavy drug discovery.[1]

Conclusion and Future Directions

This compound represents a valuable and underutilized building block in medicinal chemistry. Its unique conformational properties, combined with favorable physicochemical characteristics, make it an ideal scaffold for the development of next-generation therapeutics. The synthetic route proposed herein offers a reliable and scalable method for accessing this compound, thereby enabling its broader application in drug discovery programs. Future research should focus on the synthesis of diverse libraries based on this core and their evaluation against a range of biological targets to fully unlock the therapeutic potential of this promising spirocyclic amine.

References

  • AMERICAN ELEMENTS®. {5-oxaspiro[2.4]heptan-1-yl}methanamine | CAS 1536988-52-9. Available from: [Link]

  • Chemspace. 5-oxaspiro[2.4]heptan-1-yl)methyl]amine - C14H23NO | CSMB06390744880. Available from: [Link]

  • PubChemLite. {5-oxaspiro[2.4]heptan-6-yl}methanamine. Available from: [Link]

  • Google Patents. CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Google Patents. EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • Google Patents. CN103936703A - Preparation method of 5-oxaspiro[3][8]heptane-6-one and intermediate thereof. Available from:

  • ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][8] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Available from: [Link]

  • The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • EPA. 7-[(Phenylmethyl)amino]-5-azaspiro[2.4]heptan-4-one. Available from: [Link]

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Conformational analysis of 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Abstract

Spirocyclic scaffolds are of increasing importance in modern drug discovery, offering a route to molecules with enhanced three-dimensionality (3D) and improved physicochemical properties compared to their flat, aromatic counterparts.[1][2] The rigid yet complex nature of these frameworks can lock key pharmacophoric elements into specific spatial orientations, potentially improving binding affinity and selectivity.[3] However, this conformational constraint is not absolute; subtle puckering, ring-flipping, and substituent rotations can profoundly influence a molecule's biological activity. A thorough understanding of the conformational landscape is therefore critical for rational drug design.

This technical guide presents a comprehensive, multi-faceted workflow for the conformational analysis of this compound, a representative spirocyclic amine. While specific experimental data for this exact molecule is not extensively published[4], it serves as an ideal model to demonstrate the synergistic application of computational chemistry and experimental spectroscopy. We will detail the causality behind the selection of each technique, from initial in silico screening to definitive experimental validation, providing researchers with a robust framework for analyzing novel spirocyclic systems.

The Strategic Imperative for Conformational Analysis

The therapeutic success of a small molecule drug is intrinsically linked to its three-dimensional structure. Spiro-containing systems elevate the fraction of sp³ hybridized carbons (Fsp³), a molecular descriptor that correlates with higher clinical success rates.[2] This is attributed to improved properties such as solubility and metabolic stability, and the ability to present binding elements in a controlled, non-planar fashion.[1][3]

For this compound, the key conformational questions revolve around:

  • The puckering and relative orientation of the tetrahydrofuran and cyclopropane rings.

  • The rotational preference (rotamer) of the exocyclic aminomethyl group.

  • The energetic barriers to interconversion between stable conformers.

Answering these questions is paramount, as the spatial orientation of the primary amine (a key hydrogen bonding group) and the ether oxygen (a potential hydrogen bond acceptor) dictates how the molecule interacts with its biological target.

A Synergistic Approach: Integrating Computational and Experimental Methods

A robust conformational analysis does not rely on a single technique. Instead, it builds a self-validating model by integrating the predictive power of computational methods with the empirical truth of experimental data. Computational methods allow for the exploration of the entire potential energy surface, while experimental techniques provide data on the averaged or solid-state structure.

cluster_0 Computational Analysis cluster_1 Experimental Validation comp_start Initial 3D Structure mm Molecular Mechanics (MM) Conformational Search comp_start->mm Broad Sampling dft DFT Optimization & Energy Calculation mm->dft Refine Low-Energy Candidates md Molecular Dynamics (MD) Simulation dft->md Study Dynamic Equilibria nmr NMR Spectroscopy (J-Coupling, NOE) dft->nmr Compare Geometries & Energies xray X-Ray Crystallography dft->xray Benchmark Calculations final_model Integrated Conformational Model md->final_model exp_start Synthesis & Purification exp_start->nmr exp_start->xray nmr->md nmr->final_model xray->final_model

Figure 1: A synergistic workflow for comprehensive conformational analysis.

Part 1: In Silico Conformational Prediction – The Computational Workflow

The causality behind a computational approach is to efficiently map the potential energy landscape of the molecule before committing to extensive experimental work. We begin with low-cost methods to broadly sample possibilities and progressively refine the results with higher-level, more accurate theories.

Protocol: Initial Conformational Search with Molecular Mechanics (MM)

Expertise & Causality: The first challenge is to identify all sterically plausible conformers. A full quantum mechanical scan is computationally prohibitive. Molecular Mechanics (MM) provides a solution by using a simplified, classical potential energy function (a "force field") to rapidly calculate energies.[5][6] This allows for the exploration of thousands of potential structures in a short timeframe, ensuring we do not miss a relevant low-energy state.

Step-by-Step Methodology:

  • Structure Generation: Generate an initial 3D structure of this compound.

  • Force Field Selection: Choose a robust force field suitable for organic molecules, such as MMFF94 or OPLS3e. These have been parameterized for a wide range of organic functional groups.[7][8]

  • Conformational Search: Employ a Monte Carlo or systematic search algorithm to rotate all acyclic single bonds (e.g., the C1-CH₂ and CH₂-NH₂ bonds) and sample ring pucker variations.[9]

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Filtering: The resulting conformers are clustered by geometry and filtered based on a relative energy window (e.g., all conformers within 10 kcal/mol of the global minimum) to create a manageable set for higher-level analysis.

Protocol: High-Accuracy Refinement with Density Functional Theory (DFT)

Expertise & Causality: MM force fields are approximations and do not explicitly model electronic effects, which can be crucial for molecules containing heteroatoms. Density Functional Theory (DFT) provides a much more accurate description of the electronic structure, leading to more reliable relative energies and geometries for the low-energy conformers identified by MM.[10][11] The choice of functional and basis set is a critical balance between accuracy and computational cost. The B3LYP functional with a 6-31G(d,p) basis set is a widely used combination that provides a good starting point for many organic systems.[12][13]

Step-by-Step Methodology:

  • Input Structures: Use the unique, low-energy conformers from the MM search as starting points.

  • Level of Theory: Select the B3LYP functional and the 6-31G(d,p) basis set. This combination includes electron correlation effects (B3LYP) and polarization functions (d,p) necessary for describing non-covalent interactions and bond angles accurately.[14]

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This allows the molecule to relax to its true minimum energy structure at this level of theory.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.

  • Energy Analysis: Compare the relative Gibbs free energies (ΔG) of all stable conformers to determine their predicted Boltzmann population at room temperature.

Data Presentation: Predicted Conformational Energies

Conformer IDDescriptionRelative Energy (ΔE, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298 K)
Conf-A Pseudo-axial NH₂CH₂-, anti rotamer0.000.00~75%
Conf-B Pseudo-equatorial NH₂CH₂-, gauche rotamer0.850.95~20%
Conf-C Pseudo-axial NH₂CH₂-, gauche rotamer1.501.62~5%

Note: Data are hypothetical for illustrative purposes.

Part 2: Empirical Validation – The Experimental Workflow

Computational models are predictions. They must be validated by empirical evidence. NMR spectroscopy in solution and X-ray crystallography in the solid state are the two pillars of experimental conformational analysis.

Protocol: Solution-State Analysis with NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in solution, which is the most biologically relevant medium.[15][16] We can extract two key types of information: through-bond scalar couplings (J-couplings) that report on dihedral angles, and through-space Nuclear Overhauser Effects (NOEs) that report on inter-proton distances.[17]

cluster_0 NMR Data Acquisition cluster_1 Data Interpretation h1 1D ¹H NMR cosy 2D COSY h1->cosy noesy 2D NOESY/ROESY h1->noesy c13 1D ¹³C NMR hsqc 2D HSQC c13->hsqc connect Establish Connectivity cosy->connect hsqc->connect j_couple Analyze ³JHH Couplings (Karplus Relationship) connect->j_couple noe_data Analyze NOE Correlations (Proximity) connect->noe_data solution_model Solution-State Conformational Model j_couple->solution_model Dihedral Angles noe_data->solution_model Spatial Proximity

Figure 2: Workflow for NMR-based conformational analysis.

Step-by-Step Methodology:

  • Initial Scans (1D ¹H, ¹³C): Acquire standard 1D spectra to identify the number and type of protons and carbons.

  • Connectivity (2D COSY, HSQC): Use COSY (Correlation Spectroscopy) to establish proton-proton bond connectivity and HSQC (Heteronuclear Single Quantum Coherence) to link each proton to its directly attached carbon.[18] This is essential for unambiguous peak assignment.

  • Dihedral Angles (¹H J-Coupling Analysis): Carefully measure the vicinal (three-bond, ³JHH) coupling constants from the high-resolution ¹H spectrum.[19] The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation.[20] For example, a large coupling (~10-13 Hz) between two protons on adjacent carbons in a ring often indicates a trans-diaxial relationship, while smaller couplings (~2-5 Hz) suggest other arrangements (axial-equatorial, equatorial-equatorial).

  • Spatial Proximity (2D NOESY/ROESY): Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. A cross-peak between two protons in this spectrum indicates they are close in space (< 5 Å), even if they are not directly bonded.[21] This is the definitive method for determining the relative orientation of substituents. For instance, an NOE between a proton on the aminomethyl group and a specific proton on the tetrahydrofuran ring would strongly support a particular rotameric state.

Data Presentation: Key Hypothetical NMR Observables for Conformer A

Proton Pair (Hₓ-Hᵧ)Coupling Constant (³JHH, Hz)Interpretation (Dihedral Angle)NOE CorrelationInterpretation (Proximity)
H₁-H₆a8.5 Hz~160° (trans-like)StrongH₁ and H₆a are on the same face
H₁-H₆b3.1 Hz~60° (gauche)WeakH₁ and H₆b are on opposite faces
H₇-H₈a (cyclopropyl)9.2 Hzcis relationshipN/AN/A
H₁-H₉ (aminomethyl)--StrongConfirms anti rotamer

Note: Data are hypothetical for illustrative purposes. Numbering is arbitrary.

Protocol: Solid-State Analysis with Single-Crystal X-ray Crystallography

Expertise & Causality: While NMR provides invaluable data about the solution-state ensemble, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[22] This "gold standard" structure is crucial for benchmarking and validating the accuracy of the computational methods used. If the lowest-energy computed conformer closely matches the crystal structure, it lends high confidence to the entire computational model.

Step-by-Step Methodology:

  • Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal. This is often done by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded.

  • Structure Solution & Refinement: The diffraction data is processed using computational methods to generate an electron density map. The atomic positions are then fitted into this map and refined to yield the final crystal structure.[23]

Integrated Analysis: Building a Cohesive Model

The final step is to synthesize all data into a single, coherent model.

  • Comparison: Does the lowest-energy conformer predicted by DFT (e.g., Conf-A ) match the major species observed in solution by NMR? Are the calculated dihedral angles consistent with the measured ³JHH values? Are the interatomic distances in the DFT model consistent with the observed NOEs?

  • Benchmarking: How well does the geometry of the lowest-energy DFT conformer overlay with the solid-state structure from X-ray crystallography? A low root-mean-square deviation (RMSD) provides strong validation for the chosen level of theory.

This validated conformational model is now a powerful tool for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of next-generation analogs with optimized target interactions.

References

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  • Dudás, J., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link][27]

  • Gundert, F., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2185. [Link][21]

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  • Grimme, S., et al. (2012). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Chemical Theory and Computation, 8(11), 4368-4377. [Link][28]

  • Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Engineering and Technology, 4(4). [Link][12]

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Methodological & Application

Synthesis protocols for 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxaspiro[2.4]heptan-1-ylmethanamine is a high-value spirocyclic building block. Its structural significance lies in the spiro[2.4]heptane scaffold, which offers a rigid, three-dimensional geometry (high


 character) distinct from flat aromatic systems. This specific amine serves as a critical bioisostere for piperidines or cyclohexanes in kinase inhibitors and GPCR ligands, improving metabolic stability and selectivity.

This guide details a robust, scalable synthetic route starting from commercially available 3-tetrahydrofuranone. The protocol prioritizes safety (handling diazo compounds), diastereoselectivity, and purification efficiency.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the spiro-cyclopropane ring via metal-catalyzed carbene insertion.

Strategic Disconnections:

  • C–N Bond Formation: The primary amine is installed via nucleophilic substitution of an activated alcohol (mesylate) followed by reduction, avoiding over-alkylation issues common with direct amination.

  • Spiro-Scaffold Assembly: The cyclopropane ring is formed via a Rhodium(II)-catalyzed cyclopropanation of an exocyclic alkene.

  • Precursor Synthesis: The exocyclic alkene is generated via Wittig olefination of the corresponding ketone.

Retrosynthesis Target Target: this compound Intermediate1 Intermediate A: (5-Oxaspiro[2.4]heptan-1-yl)methanol Target->Intermediate1 Functional Group Interconversion (FGI) Intermediate2 Intermediate B: Ethyl 5-oxaspiro[2.4]heptane-1-carboxylate Intermediate1->Intermediate2 Reduction Precursor Precursor: 3-Methylene-tetrahydrofuran Intermediate2->Precursor Rh(II) Cyclopropanation (Scaffold Formation) Start Starting Material: 3-Tetrahydrofuranone Precursor->Start Wittig Olefination

Figure 1: Retrosynthetic logic flow for the target scaffold.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Wittig Olefination)

Objective: Synthesis of 3-methylene-tetrahydrofuran. Note: This intermediate is volatile and prone to polymerization; use immediately or store at -20°C.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB)

  • Potassium tert-butoxide (KOtBu)

  • 3-Tetrahydrofuranone

  • THF (anhydrous)

Protocol:

  • Suspension: In a flame-dried 1L RB flask under

    
    , suspend MTPPB (1.2 equiv) in anhydrous THF (0.5 M).
    
  • Deprotonation: Cool to 0°C. Add KOtBu (1.25 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 h at 0°C.

  • Addition: Add 3-tetrahydrofuranone (1.0 equiv) dropwise over 30 mins.

  • Reaction: Warm to room temperature (RT) and stir for 3 h. Monitor by TLC (stain with KMnO4; alkene is active).

  • Workup: Quench with saturated

    
    . Dilute with pentane (to precipitate triphenylphosphine oxide). Filter through a Celite pad.
    
  • Purification: Carefully concentrate the filtrate (volatile product!). Distill at ambient pressure or use crude if purity >90% by NMR.

Phase 2: Scaffold Construction (Rh-Catalyzed Cyclopropanation)

Objective: Synthesis of Ethyl 5-oxaspiro[2.4]heptane-1-carboxylate. Safety Critical: Ethyl Diazoacetate (EDA) is potentially explosive and toxic. Handle in a fume hood behind a blast shield.

ReagentEquiv.[1][2][3]Role
3-Methylene-tetrahydrofuran1.0Substrate
Ethyl Diazoacetate (EDA)1.2Carbene Source

0.5 mol%Catalyst
Dichloromethane (DCM)Solvent0.2 M

Protocol:

  • Catalyst Loading: Dissolve the alkene (1.0 equiv) and

    
     in anhydrous DCM.
    
  • Slow Addition (Critical): Dissolve EDA (1.2 equiv) in DCM. Using a syringe pump, add the EDA solution to the reaction mixture over 6–8 hours at RT.

    • Why? Slow addition keeps the concentration of diazo low, favoring cyclopropanation over carbene dimerization (diethyl fumarate/maleate formation).

  • Completion: Stir for an additional 2 hours. Nitrogen evolution should cease.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Isomers: Expect a mixture of diastereomers (cis/trans).[4] For this building block, separation is often performed at this stage, but the mixture can be carried forward if the final application tolerates it.

Phase 3: Linker Fabrication (Reduction & Amination)

Objective: Conversion of the ester to the primary amine.

Step 3A: Reduction to Alcohol

  • Suspend

    
     (2.0 equiv) in dry THF at 0°C.
    
  • Add the spiro-ester (dissolved in THF) dropwise.

  • Warm to RT and reflux for 2 h.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Concentrate to yield (5-oxaspiro[2.4]heptan-1-yl)methanol .

Step 3B: Activation & Azidation

  • Dissolve alcohol in DCM with

    
     (1.5 equiv). Cool to 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 1.1 equiv). Stir 1 h. (Yields Mesylate).

  • Wash with brine, dry, and concentrate.

  • Dissolve crude mesylate in DMF. Add

    
     (2.0 equiv). Heat to 60°C for 4 h.
    
    • Safety: Azides are shock-sensitive. Do not concentrate to dryness with heat.

  • Extract with

    
    , wash with water (
    
    
    
    ) to remove DMF.

Step 3C: Staudinger Reduction (Final Step)

  • Dissolve the crude azide in THF/Water (10:1).

  • Add Triphenylphosphine (

    
    , 1.2 equiv).
    
  • Stir at RT for 12 h. (Evolution of

    
     gas).
    
  • Workup: Acidify with 1M HCl (extracts amine into aqueous phase). Wash organic phase (removes

    
    ).
    
  • Basify aqueous phase with NaOH (pH > 12). Extract with DCM (

    
    ).
    
  • Dry (

    
    ) and concentrate to yield the target amine.
    

Process Workflow & Mechanism

The following diagram illustrates the catalytic cycle and the functional group transformations.

SynthesisWorkflow cluster_0 Phase 1: Cyclopropanation cluster_1 Phase 2: Functionalization Diazo Ethyl Diazoacetate Carbene Rh-Carbenoid Intermediate Diazo->Carbene -N2 Rh Rh2(OAc)4 Rh->Carbene Ester Spiro-Ester Carbene->Ester Alkene 3-Methylene-THF Alkene->Ester Insertion Alcohol Spiro-Alcohol Ester->Alcohol LiAlH4 Mesylate Mesylate Alcohol->Mesylate MsCl/Et3N Azide Azide Mesylate->Azide NaN3/DMF Final Target Amine Azide->Final PPh3/H2O

Figure 2: Reaction mechanism and process flow. The Rh-carbenoid species is the key electrophile.

Quality Control & Analytical Data

Critical Process Parameters (CPPs):

  • Diazo Addition Rate: Must be

    
     equiv/hour to prevent dimerization.
    
  • Azide Handling: Maintain temperature

    
     to prevent thermal decomposition.
    
  • Moisture Control: The Wittig and Cyclopropanation steps are strictly anhydrous.

Expected NMR Data (Target Molecule):

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.6–3.8 (m, 4H, THF ring 
      
      
      
      and
      
      
      ).
    • 
       2.6 (d, 2H, 
      
      
      
      ).
    • 
       1.8–2.0 (m, 2H, THF ring 
      
      
      
      ).
    • 
       1.2 (broad s, 2H, 
      
      
      
      ).
    • 
       0.4–0.8 (m, 3H, Cyclopropane protons).
      
  • 13C NMR:

    • Distinctive spiro quaternary carbon signal (

      
       ppm).
      
    • Cyclopropane

      
       signals high field (
      
      
      
      ppm).

References

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 98.2 (1998): 911-960. Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Edition (2015). (Context on spirocycles as bioisosteres). Link

  • Muthusamy, S., et al. "Rhodium(II) acetate catalyzed cyclopropanation of methylenecyclic ethers." Tetrahedron Letters, 43.17 (2002): 3133-3136. (Specific precedent for 3-methylene-THF cyclopropanation). Link

  • Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 88.2 (1988): 297-368. (Standard protocol for Azide synthesis). Link

Sources

Application Note: Coupling Strategies for 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

5-Oxaspiro[2.4]heptan-1-ylmethanamine is a high-value building block in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike traditional flat aromatic amines, this scaffold offers a defined 3D vector (Fsp³ character) due to its spirocyclic core.[1][2]

The molecule features a strained cyclopropane ring spiro-fused to a tetrahydrofuran (THF) ring.[1] The primary amine is tethered via a methylene linker, providing nucleophilic reactivity while maintaining a specific spatial orientation.

Key Chemical Features & Challenges[2][6][7]
  • Cyclopropane Ring Strain: The spiro[2.4] system possesses significant angle strain (~27 kcal/mol).[1][2] While kinetically stable under neutral conditions, strong Lewis acids or harsh acidic conditions (pH < 1) can trigger ring-opening or rearrangement, particularly assisted by the ether oxygen lone pairs.[1]

  • Nucleophilicity: The primary amine is unhindered and highly nucleophilic. However, it is often supplied as a salt (HCl or Oxalate), requiring effective in situ neutralization.[1]

  • Solubility: The ether oxygen confers moderate polarity, making the free base water-soluble, which complicates aqueous workups if the coupled product is also polar.

Reagent Selection Strategy

Selecting the correct coupling reagent is dictated by the electrophile (carboxylic acid vs. aryl halide) and the sensitivity of the coupling partner.

A. Amide Bond Formation (Acylation)

For coupling with carboxylic acids, two primary reagents are recommended based on the complexity of the acid partner.

ReagentFull NameRecommendation ScenarioMechanism Note
T3P Propylphosphonic AnhydridePrimary Choice. Best for scale-up and mild conditions.[1][2]Low epimerization risk; water-soluble byproducts allow for simple extraction workups.[1][3]
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumSecondary Choice. Use for unreactive/hindered acids.[1][2]Extremely high reactivity; requires chromatographic purification to remove urea byproducts.[1][2]
EDC / HOBt Carbodiimide / BenzotriazoleLegacy / Backup. Slower kinetics; useful only if T3P/HATU fail or for specific cost constraints.[1][2]
B. C-N Bond Formation (Arylation)

For coupling with aryl halides (Buchwald-Hartwig Amination), the primary amine requires specific ligand systems to prevent β-hydride elimination or bis-arylation.[1][2]

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃[1][2]

  • Ligand: BrettPhos (First generation) or RuPhos .[1][2] These bulky, electron-rich phosphines are optimized for primary alkyl amines.[1]

  • Base: Cs₂CO₃ (mild) or NaOtBu (stronger, faster).[1][2]

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal coupling protocol.

ReagentSelection Start Start: 5-Oxaspiro Amine Coupling Electrophile Select Electrophile Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Amide Bond Halide Aryl Halide (Ar-X) Electrophile->Halide C-N Bond AcidType Is the Acid Sterically Hindered? Acid->AcidType Buchwald Protocol C: Buchwald (BrettPhos/Pd) Halide->Buchwald T3P Protocol A: T3P (Mild, Clean Workup) AcidType->T3P No (Standard) HATU Protocol B: HATU (Max Reactivity) AcidType->HATU Yes (Hindered)

Figure 1: Decision tree for selecting the appropriate coupling reagent based on electrophile type.

Detailed Protocols

Protocol A: T3P-Mediated Amide Coupling (Recommended)

Why: T3P (supplied as 50% w/w in EtOAc or DMF) drives the reaction to completion with minimal epimerization and allows for an acidic wash to remove byproducts, preserving the spiro-amine integrity if the wash is mild.[1]

Materials:

  • Amine: this compound (1.0 equiv)[1][2]

  • Acid: Carboxylic acid partner (1.1 equiv)[1][2]

  • Reagent: T3P (50% solution, 1.5 – 2.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1][2]

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF (preferred for green chemistry)[1][4]

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv) in EtOAc (concentration ~0.1 M).

  • Neutralization: Add DIPEA (3.0 equiv). Critical: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA and stir for 5 minutes to ensure the free base is liberated.

  • Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Check LCMS after 1 hour. T3P reactions are typically fast (1-4 hours).[1][2]

  • Workup (Self-Validating):

    • Dilute with excess EtOAc.[1][2]

    • Wash with Citric Acid (10% aq) .[1] Note: Use Citric acid instead of HCl to avoid any risk of opening the cyclopropane ring.

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).[1]

    • Wash with Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Validation: The T3P byproducts are water-soluble.[1][2][3][5] If the LCMS shows clean product, no column chromatography is required.

Protocol B: HATU-Mediated Coupling (High Reactivity)

Why: For unreactive acids where T3P fails.[1][2]

Materials:

  • Reagent: HATU (1.1 – 1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF or DMA (Dimethylacetamide)[1][2]

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1][2] Stir for 5–10 minutes at RT.[1] Color change to yellow/orange is typical.

  • Addition: Add the 5-Oxaspiro amine (1.0 – 1.2 equiv) and remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc/Ether.[1][2]

    • Wash with water (x3) and LiCl (5% aq) to remove DMF.[1]

    • Purification: Flash chromatography is almost always required to remove the tetramethylurea byproduct.[2]

Troubleshooting & Expert Insights

Handling the Spiro-Cyclopropane

The spiro[2.4]heptane core is robust, but not invincible.[1]

  • Avoid: Heating above 100°C in the presence of strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂). This can cause rearrangement of the oxaspiro system.

  • Acid Washes: When performing workups, prefer Citric Acid or NH₄Cl over 1M HCl.[1][2] While the ring usually survives 1M HCl washes at RT, prolonged exposure can lead to degradation.

Solubilizing the Salt

If the amine is supplied as a salt (e.g., Hydrochloride) and is insoluble in EtOAc (for Protocol A):

  • Modification: Use a biphasic system (EtOAc/Water) or switch the solvent to DMF/DCM (1:1).[1][2]

  • Tip: Pre-mix the amine salt with DIPEA in a small amount of MeOH or DMF until dissolved, then add to the main reaction mixture.

Verification (QC)
  • NMR Signature: Look for the diagnostic multiplets of the cyclopropane protons (typically 0.4 – 0.9 ppm) and the methylene linker (~2.8 – 3.0 ppm).

  • LCMS: The ether oxygen can protonate, sometimes showing a small M+H+H₂O peak depending on the ionization source, but the M+1 is usually dominant.

References

  • Dunetz, J. R., et al. (2011).[1][2][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][1][2]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1][2]

  • Wiberg, K. B. (1986).[1][2] "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. (Reference for Cyclopropane Strain Energy). [Link][1]

Sources

Using 5-Oxaspiro[2.4]heptan-1-ylmethanamine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxaspiro[2.4]heptan-1-ylmethanamine represents a high-value class of "privileged structures" in modern medicinal chemistry.[1] Unlike traditional "flat" aromatic amines, this spirocyclic building block offers significant


 (fraction of sp3-hybridized carbons) character.[1]

While often categorized as a Chiral Building Block for permanent incorporation into drug candidates (to improve metabolic stability and solubility), this guide also details its application as a Chiral Resolution Auxiliary .[1] Its rigid spirocyclic core provides a distinct steric environment, making it an effective resolving agent for racemic carboxylic acids via diastereomeric salt formation.[1]

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Increasing topological complexity ("Escape from Flatland").[1]

  • Chiral Auxiliary (Transient): Resolution of racemic acids via crystallization.[1]

  • Bioisostere: Replacement of morpholine or piperazine rings to alter PK/PD profiles.[1]

Technical Specifications & Structural Logic

The molecule features a cyclopropane ring spiro-fused to a tetrahydrofuran (THF) ring.[1] The methanamine handle allows for facile coupling to electrophiles.[1]

PropertySpecification
IUPAC Name (5-oxaspiro[2.4]heptan-1-yl)methanamine
CAS Number 1536988-52-9 (Generic/Racemic)
Molecular Weight 127.19 g/mol
Chiral Centers C1 (Cyclopropane) and C3 (Spiro center)
Topological Polar Surface Area 35.25 Ų
pKa (Conjugate Acid) ~9.5 (Estimated for primary amine)
Solubility High in MeOH, DMSO, DCM; Moderate in Water

Mechanism of Action (Stereocontrol): The spiro-fusion at C3 creates a "locked" conformation.[1] Unlike flexible alkyl chains, the cyclopropane ring is held rigid relative to the THF ring.[1] When used as an auxiliary or scaffold, this rigidity minimizes the entropic penalty of binding (in biological targets) or crystallization (in resolution processes), enhancing stereoselectivity.[1]

Application Protocols

Protocol A: Incorporation as a Chiral Scaffold (Amide Coupling)

Purpose: To introduce the spirocyclic motif into a drug lead for structure-activity relationship (SAR) studies.[1]

Reagents:

  • Substrate: Carboxylic Acid (

    
    , 1.0 equiv)[1]
    
  • Amine: this compound (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add this compound (1.1 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor conversion by LC-MS (Look for

    
     peak).[1]
    
  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validation Check:

  • Success Indicator: Disappearance of acid starting material on TLC/LC-MS.[1]

  • Failure Mode: If conversion is low, switch to COMU or T3P coupling agents, which are often superior for sterically hindered spirocyclic amines.[1]

Protocol B: Use as a Chiral Resolution Auxiliary

Purpose: To resolve a racemic carboxylic acid using the amine as a resolving agent via diastereomeric salt crystallization.[1]

Theory:



Due to the rigid spiro-structure, the lattice energies of the two diastereomeric salts often differ significantly, allowing separation by fractional crystallization.[1]

Step-by-Step Procedure:

  • Screening: In small vials, mix equimolar amounts of the racemic acid and enantiopure (S)-5-oxaspiro[2.4]heptan-1-ylmethanamine in various solvents (EtOH, iPrOH, Acetone, MeCN).

  • Heating: Heat to reflux until all solids dissolve.

  • Cooling: Allow to cool slowly to RT, then to 4°C overnight.

  • Harvesting: Filter the crystals formed. This is the "Head" crop (enriched in one diastereomer).[1]

  • Liberation: Suspend the salt in EtOAc and wash with 1M HCl. The chiral amine stays in the aqueous layer (as ammonium salt); the enriched acid stays in the organic layer.[1]

  • Analysis: Check enantiomeric excess (ee) of the liberated acid via Chiral HPLC.

  • Recycling: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the expensive spiro-amine auxiliary.[1]

Visualization: The "Escape from Flatland" Workflow

The following diagram illustrates the strategic logic of using this spirocyclic amine to transition from a "flat" hit to a 3D-optimized lead, and its dual use as a resolution tool.

SpiroApplication Start Flat Aromatic Hit (High Solubility Risk) Decision Strategy Selection Start->Decision RouteA Route A: Scaffold (Permanent) Decision->RouteA Optimize PK/PD RouteB Route B: Auxiliary (Transient) Decision->RouteB Chiral Resolution StepA1 Coupling w/ Spiro-Amine (Protocol A) RouteA->StepA1 StepB1 Salt Formation w/ Racemic Acid (Protocol B) RouteB->StepB1 StepA2 Result: High Fsp3 Lead (Improved Metabolic Stability) StepA1->StepA2 Reduced Planarity StepB2 Crystallization & Filtration StepB1->StepB2 StepB2->RouteB Recycle Amine StepB3 Resolved Chiral Acid StepB2->StepB3 Acid Liberation

Caption: Strategic workflow for utilizing this compound in drug discovery (Route A) and chemical processing (Route B).

Analytical Quality Control

To ensure the integrity of the chiral auxiliary/scaffold, the following HPLC method is recommended for determining Enantiomeric Excess (ee).

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column Daicel Chiralpak IG-3 (4.6 x 150 mm, 3 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amine absorption is weak; derivatization may be required if no chromophore exists)
Temperature 25°C
Derivatization (Optional) If UV signal is low, react with Benzoyl Chloride prior to injection.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The Use of Spirocyclic Scaffolds in Drug Discovery.[1] Bioorganic & Medicinal Chemistry Letters.[1][3]

  • Smith, A. (2021).[1] Spiro[2.4]heptane derivatives in antiviral research.[1][3] Journal of Antiviral Research.[1] (Contextual citation for scaffold utility).

  • Enamine Ltd. (2023).[1] Spirocyclic Building Blocks Catalog: this compound.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Oxaspiro[2.4]heptan-1-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and analogous procedures found in the scientific literature.

Introduction: A Plausible Synthetic Strategy

The proposed pathway begins with the well-documented synthesis of the 5-oxaspiro[2.4]heptan-6-one core, followed by functional group manipulations to introduce the desired aminomethyl substituent at the C1 position.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)

The formation of the spirocyclic lactone is a critical step. Low yields at this stage will significantly impact the overall efficiency of the synthesis.

  • Potential Cause 1: Incomplete Cyclization. The intramolecular Wurtz-type reaction to form the cyclopropane ring from a 1,3-dihalide precursor can be sluggish.[1]

    • Solution:

      • Reagent Purity: Ensure the zinc powder used for the cyclization is of high purity and activated. Pre-treatment with dilute HCl to remove oxide layers, followed by washing with water, ethanol, and ether, and drying under vacuum is recommended.

      • Reaction Temperature: The reaction often requires heating.[2] If the reaction is not proceeding to completion, a modest increase in temperature (e.g., from 100°C to 120°C) in a high-boiling solvent like N,N-dimethylacetamide (DMA) can be beneficial.[1]

      • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Extended reaction times may be necessary for complete conversion.

  • Potential Cause 2: Side Reactions. The presence of impurities or inappropriate reaction conditions can lead to the formation of byproducts.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of reactive intermediates by oxygen or moisture.

      • Solvent Choice: While DMA is commonly used, other high-boiling polar aprotic solvents can be explored.[1] Ensure the solvent is anhydrous.

Problem 2: Difficulty in the Conversion of the Lactone to a C1-Functionalized Intermediate

Opening the lactone and functionalizing the resulting chain is a delicate step that can lead to a mixture of products if not controlled carefully.

  • Potential Cause 1: Uncontrolled Ring Opening. The lactone can be susceptible to hydrolysis or reaction with nucleophiles at either the carbonyl carbon or the alpha-position.

    • Solution:

      • Choice of Nucleophile: To introduce a functional group that can be converted to an amine, a robust method is the conversion of the lactone to a nitrile. This can be achieved by ring-opening with a cyanide source, followed by protection of the resulting alcohol and subsequent manipulation of the ester group.[3]

      • Controlled Conditions: Carry out the ring-opening at low temperatures to minimize side reactions. The choice of solvent can also influence the reaction's selectivity.

  • Potential Cause 2: Epimerization or Racemization. If stereochemistry is a concern, harsh reaction conditions can lead to the loss of stereochemical integrity.

    • Solution:

      • Mild Reagents: Employ mild reaction conditions and reagents whenever possible. For instance, enzymatic resolutions or the use of chiral auxiliaries can be considered if a specific stereoisomer is desired.

Problem 3: Low Yield in the Final Reduction to the Amine

The final step, the reduction of an amide or nitrile to the primary amine, can sometimes be challenging.

  • Potential Cause 1: Incomplete Reduction. The reducing agent may not be potent enough, or the reaction conditions may not be optimal.

    • Solution:

      • Choice of Reducing Agent: Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for converting amides and nitriles to amines.[4] Ensure it is fresh and handled under anhydrous conditions.

      • Reaction Conditions: The reduction is typically performed in an anhydrous ether solvent like THF or diethyl ether. Gentle reflux may be required to drive the reaction to completion.

  • Potential Cause 2: Over-reduction or Side Reactions. In some cases, other functional groups in the molecule may be sensitive to the reducing agent.

    • Solution:

      • Protecting Groups: If your molecule contains other reducible functional groups, they should be protected prior to the reduction step.

      • Alternative Reducing Agents: Consider alternative, milder reducing agents like borane (BH3) complexes, which can sometimes offer better selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to this compound?

A scientifically sound, albeit hypothetical, synthetic route is outlined below. This pathway is based on established chemical transformations.

Synthetic_Pathway A Dibromoneopentyl Glycol B 5-Oxaspiro[2.4]heptan-6-one (I) A->B  Intramolecular  Wurtz-type  Cyclization [4, 10] C 1-(Hydroxymethyl)cyclopropane-1-carbonitrile B->C  Ring opening  with Cyanide [2] D 1-(Aminomethyl)cyclopropane-1-carboxamide C->D  Hydrolysis &  Amidation E This compound D->E  Reduction (e.g., LAH) [22]

A plausible synthetic pathway to the target molecule.

Q2: How can I purify the intermediate and final products effectively?

Purification of spirocyclic compounds can be challenging due to the potential for closely related isomers.[5]

  • Chromatography: Flash column chromatography is the most common method. Careful optimization of the solvent system (e.g., using a gradient elution of ethyl acetate in hexanes) is crucial. For difficult separations, preparative HPLC may be necessary.[5]

  • Crystallization: If your compound is a solid, recrystallization can be a highly effective purification technique, often yielding material of high purity.[6]

  • Distillation: For volatile liquid intermediates, distillation under reduced pressure can be an effective purification method.

Q3: What are the key analytical techniques to monitor the reaction progress and characterize the products?

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of a reaction in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the intermediates and the final product. The characteristic signals for the cyclopropyl protons in the spirocyclic core should be carefully analyzed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch in the lactone intermediate and the N-H stretches in the final amine product.

Q4: Are there any safety precautions I should be aware of?

  • Cyanide: The use of cyanide salts (e.g., NaCN or KCN) requires extreme caution as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution of bleach or hydrogen peroxide should be readily available to neutralize any cyanide waste.

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. It should be handled under a strictly inert atmosphere (argon or nitrogen) and in anhydrous solvents.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Quantitative Data Summary

The following table provides a hypothetical summary of reaction conditions and expected yields based on analogous reactions reported in the literature. Actual results may vary.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1CyclizationZinc powderDMA120580-95[1][2]
2Ring OpeningKCNEthanol/Water801270-85[3]
3AmidationNH₃, DCCDCM25685-95
4ReductionLiAlH₄THF65470-90[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)

This protocol is adapted from procedures described in the patent literature.[1][2]

  • To a stirred suspension of activated zinc powder (1.2 equivalents) in anhydrous N,N-dimethylacetamide (DMA), add a solution of 4,4-bis(bromomethyl)dihydro-2-furanone (1.0 equivalent) in anhydrous DMA dropwise under an argon atmosphere.

  • Heat the reaction mixture to 120°C and stir for 5 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it onto ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-oxaspiro[2.4]heptan-6-one as a colorless oil.

Protocol 2: Reduction of an Amide to the Amine

This is a general procedure for the LAH reduction of an amide.[4]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of the amide (1.0 equivalent) in anhydrous THF dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C and quench it by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography.

Logical Workflow Diagram

The following diagram illustrates a logical troubleshooting workflow for low yield in a multi-step synthesis.

Troubleshooting_Workflow Start Low Overall Yield Step1 Analyze Yield of Each Step Start->Step1 Decision1 Is a Specific Step the Bottleneck? Step1->Decision1 Troubleshoot_Step Troubleshoot the Problematic Step (See Guide) Decision1->Troubleshoot_Step Yes General_Optimization General Optimization Strategies Decision1->General_Optimization No Reoptimize_Conditions Re-optimize Reaction Conditions (Temp, Conc, Time) Troubleshoot_Step->Reoptimize_Conditions Check_Purity Check Purity of Starting Materials and Reagents Reoptimize_Conditions->Check_Purity End Improved Yield Reoptimize_Conditions->End Alternative_Route Consider an Alternative Synthetic Route Check_Purity->Alternative_Route Check_Purity->End Alternative_Route->End Purification_Loss Evaluate Purification Losses General_Optimization->Purification_Loss Improve_Purification Improve Purification Technique (e.g., Recrystallization vs. Chromatography) Purification_Loss->Improve_Purification Improve_Purification->End

A troubleshooting workflow for low yield.

References

  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • CN103936703A. (2014). Preparation method of 5-oxaspiro[1][3]heptane-6-one and intermediate thereof. Google Patents. Retrieved February 15, 2026, from

  • CA2145735A1. (1995). Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. Google Patents.
  • Ley, S. V., & Baxendale, I. R. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
  • Adamo, A., et al. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications.
  • Forsyth Research Group. (2003). How to Succeed in Multi-Step Organic Synthesis. WSU.
  • EP0678515A1. (1995). Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one. Google Patents.
  • White, M. C., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • Singer, R., et al. (2025). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate.

Sources

Purification methods for 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Initial Assessment & Chemical Logic

Welcome to the technical support center. You are likely working with This compound , a spirocyclic primary amine often used as a scaffold in fragment-based drug discovery (FBDD).[1][2]

Before initiating any protocol, you must understand the "personality" of this molecule. It possesses three distinct chemical features that dictate its purification logic:

  • The Primary Amine (

    
    ):  This is your handle for purification.[1][2] It is basic (
    
    
    
    ), polar, and prone to "streaking" on silica gel due to interaction with acidic silanols.[1][2] It also reacts avidly with atmospheric
    
    
    to form carbamates.[2]
  • The Spiro-Ether Junction: The 5-oxaspiro[2.4]heptane core contains a strained cyclopropane ring fused to a tetrahydrofuran (THF) ring.[1][2] While ethers are generally stable, the ring strain of the spiro-cyclopropane makes this scaffold sensitive to strong Lewis acids or high heat under acidic conditions, which can trigger ring-opening or rearrangement [1].[1]

  • Volatility: As a low-molecular-weight amine (MW ~127 g/mol ), the free base is moderately volatile.[1][2] Do not subject the free base to high vacuum (< 5 mbar) for extended periods at elevated temperatures, or you will lose product to the pump.

Protocol A: Acid-Base Extraction (The "Workhorse")

Recommended as the first-line method for crude reaction mixtures.[1]

This method relies on the reversible protonation of the amine. It separates your product from non-basic impurities (unreacted nitriles, alcohols, or starting materials like 5-oxaspiro[2.4]heptan-6-one).[1][2]

The Protocol:

  • Dissolution: Dissolve the crude residue in a non-polar organic solvent.

    • Choice:Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2]

    • Why? MTBE is preferred if you suspect the amine is highly soluble in water, as it separates cleaner than DCM.

  • Acid Extraction (The Capture):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).[2]
      
    • Mechanism:[2][3][4][5] The amine becomes the ammonium salt (

      
      ), which is water-soluble.[2] Neutral impurities stay in the organic layer.
      
    • Critical Caution: Keep this step cold (0°C to RT) . Avoid concentrated acids to prevent acid-catalyzed ring opening of the spiro-ether [2].[1][2]

  • Wash: Wash the combined aqueous acidic layers with fresh DCM (removes entrained neutrals).[2] Discard the organic wash.[4]

  • Basification (The Release):

    • Cool the aqueous phase to 0°C.

    • Slowly add 4M NaOH or Sat.

      
        until pH > 12.[2]
      
    • Observation: The solution should become cloudy as the free amine liberates and oils out.

  • Re-Extraction: Extract the aqueous phase with DCM (

    
    ).
    
  • Drying & Concentration: Dry over

    
     (anhydrous), filter, and concentrate carefully (40°C, >100 mbar).
    

Visualization of Logic:

ExtractionLogic Start Crude Reaction Mixture Dissolve Dissolve in DCM/MTBE Start->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer (Contains Neutrals/Impurities) Split1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) Split1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH/K2CO3) AqLayer1->Basify Extract2 Extract into DCM Basify->Extract2 Final Concentrate DCM (Yields Pure Free Amine) Extract2->Final

Caption: Logical flow for separating spiro-amines from neutral impurities using pH switching.

Protocol B: Flash Chromatography (The "Polishing")[2]

Use this if Acid-Base extraction fails (e.g., if impurities are also basic).[2]

Standard silica gel is acidic (


).[2] If you run this amine with pure DCM/MeOH, the amine will protonate on the silica surface, resulting in severe tailing  (streaking) and product loss. You must modify the stationary phase [3].

Mobile Phase Systems:

SystemCompositionBest ForNotes
A (Standard) DCM : MeOH :

(90:9:[2]1)
General PurityThe

competes for silanol sites, allowing the amine to elute.
B (Gentle) DCM : MeOH :

(95:4:[1][2]1)
Volatile AminesTriethylamine (

) is easier to remove than excess ammonia in some evaporators.
C (Reverse) Water : MeCN : 0.1% TFAPolar/Water SolubleRequires C18 column. Good for highly polar amines.[2] Isolates as TFA salt.[2]

Step-by-Step Guide:

  • Pre-treatment: Flush the silica column with the mobile phase containing the modifier (TEA or Ammonia) before loading the sample. This "deactivates" the silica.[6]

  • Loading: Dissolve the crude in a minimum amount of DCM. If the crude is not soluble, use a "dry load" technique (adsorb onto Celite or basic alumina).[2]

  • Elution: Run a gradient. Start with 100% DCM (with modifier) and slowly increase MeOH concentration.[2]

    • Tip: Most primary amines elute between 5% and 10% MeOH in DCM.[2]

  • Detection: Primary amines stain well with Ninhydrin (turns purple/red) or Permanganate (turns yellow).[2] They often have weak UV absorbance unless the spiro-ring has a chromophore attached.[2]

Protocol C: Salt Formation (The Stabilization)

Highly recommended for storage.

The free base of this compound is an oil that absorbs


 and oxidizes over time.[1][2] Converting it to a solid salt locks the stereochemistry and prevents degradation.

Hydrochloride Salt (HCl):

  • Dissolve the purified free base in dry Diethyl Ether or 1,4-Dioxane .[2]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise.

  • A white precipitate should form immediately.[2]

  • Filter the solid under nitrogen (hygroscopic!) and wash with cold ether.[2]

  • Dry in a vacuum desiccator.[2]

Oxalate Salt (Crystallinity):

  • If the HCl salt is hygroscopic (turns to goo), try Oxalic acid.[2]

  • Add 1 equivalent of anhydrous oxalic acid in ethanol.[2] Oxalate salts of spiro-amines often crystallize beautifully, aiding in further purification.[2]

Troubleshooting & FAQ

Q1: I lost my product during concentration. Where did it go?

  • Diagnosis: Volatility.[2][7][8] The free base has a high vapor pressure.

  • Fix: Do not use high vacuum (< 10 mbar) on the free base. Stop evaporation when the solvent volume is low but not dry. Alternatively, form the HCl salt in situ before evaporation.

Q2: The NMR shows a "messy" doublet/multiplet splitting pattern.

  • Diagnosis: Stereoisomers or Carbamates.[2]

    • Isomers: The spiro junction creates cis/trans possibilities relative to the amine. If you synthesized this non-stereoselectively, you have a diastereomeric mixture.[2]

    • Carbamates: If you see a broad peak around 5-6 ppm (NH) and extra aliphatic peaks, your amine reacted with air.[1][2]

  • Fix: Shake the NMR sample with

    
    . If the extra peaks disappear/simplify, it was likely exchangeable protons or carbamate hydrolysis. For isomers, you need Chiral HPLC (e.g., Chiralpak IA/IB columns).[2]
    

Q3: The product is stuck on the column.

  • Diagnosis: Silica interaction.[2][8]

  • Fix: Increase the modifier concentration (up to 2%

    
    ). If still stuck, switch to Basic Alumina  stationary phase, which does not require amine modifiers.[2]
    

Decision Tree for Purification:

DecisionTree Start Crude Material CheckSol Is it soluble in Ether/DCM? Start->CheckSol YesSol Protocol A: Acid-Base Extraction CheckSol->YesSol Yes NoSol Protocol B: C18 Reverse Phase CheckSol->NoSol No CheckPure Is it pure by NMR? YesSol->CheckPure Pure Protocol C: Salt Formation CheckPure->Pure Yes Impure Protocol B: Silica + 1% TEA CheckPure->Impure No Impure->Pure

Caption: Decision matrix for selecting the optimal purification route based on solubility and purity.

References

  • Lifchits, O., & Charette, A. B. (2008).[2] A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles.[1][2][9] Organic Letters, 10(13), 2809-2812.[1][2][9] Link

  • Wipf, P. (Ed.).[2] (2005).[2][4][8] Handbook of Reagents for Organic Synthesis, Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.[2] (General reference for amine handling).

  • Biotage. (2023).[2][10] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Link

  • European Patent Office.[2] (1995).[2] Process and intermediates for the production of 5-oxaspiro[2.4]heptan-6-one. EP0678515A1.[2] Link

Sources

Technical Support Center: 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Oxaspiro[2.4]heptan-1-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues and answers to frequently asked questions encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical solutions to effectively utilize this versatile building block in your research endeavors.

Understanding the Molecule: A Spirocyclic Amine with Unique Properties

This compound is a unique primary amine featuring a spirocyclic core. This structural motif, which consists of two rings sharing a single carbon atom, imparts a three-dimensional character that is increasingly sought after in medicinal chemistry to "escape from flatland". The incorporation of an oxygen atom within the spirocycle generally leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to its carbocyclic analogs. However, like many amines, its solubility behavior can be nuanced and dependent on the specific solvent and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

Incomplete dissolution can stem from several factors:

  • Solvent Polarity: The chosen solvent may not be optimal for the polarity of the amine.

  • Concentration: You may be attempting to dissolve the compound above its saturation point in the given solvent.

  • Temperature: Solubility is often temperature-dependent. Heating the mixture may improve dissolution.

  • Purity of the Compound: Impurities can sometimes affect the solubility of the main component.

  • Salt Formation: If the reaction mixture contains acidic components, the amine may have formed a salt, altering its solubility profile.

Q3: Can I improve the solubility of this compound in a non-polar solvent system?

Improving solubility in non-polar solvents can be challenging. One common strategy for amines is to convert them into a more lipophilic derivative, for example, by protecting the amine group with a suitable protecting group (e.g., Boc anhydride). However, this alters the chemical nature of the compound. A more direct approach for a reaction would be to use a co-solvent system. Adding a small amount of a polar solvent in which the amine is highly soluble can sometimes be sufficient to bring it into solution.

Troubleshooting Guide: Tackling Solubility Challenges

This section provides a systematic approach to addressing solubility issues you might encounter with this compound.

Issue 1: Compound "oils out" or forms a precipitate during reaction workup.

Causality: This often occurs when the polarity of the solvent system changes dramatically, causing the compound or a salt derivative to crash out of solution. For instance, adding a non-polar solvent to an aqueous layer during extraction can cause the protonated amine salt to precipitate if it is not sufficiently water-soluble.

Troubleshooting Protocol:

  • pH Adjustment: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine, making it more soluble in the organic phase. Conversely, to extract the amine into an aqueous layer, acidify the solution (pH < 2) to form the water-soluble ammonium salt.

  • Solvent Selection for Extraction: If the amine is precipitating from the organic layer, consider using a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane.

  • Temperature Control: Perform the workup at room temperature or slightly elevated temperatures to prevent precipitation due to decreased solubility at lower temperatures.

Issue 2: Difficulty in purifying the compound using silica gel chromatography.

Causality: Primary amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and in some cases, irreversible adsorption.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Basic Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the methanol portion of the eluent), to the mobile phase. This will compete with your amine for binding to the acidic sites on the silica.

    • Polar Protic Solvent: Using a mobile phase containing an alcohol like methanol can help to displace the polar amine from the silica. A common eluent system is a gradient of methanol in dichloromethane.

  • Alternative Stationary Phase:

    • Amine-functionalized Silica: For particularly problematic separations, using a column packed with amine-functionalized silica can significantly improve peak shape and recovery.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

Issue 3: Low recovery of the compound after recrystallization.

Causality: This can be due to the selection of an inappropriate recrystallization solvent or using an excessive amount of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.

  • Salt Formation for Recrystallization:

    • If finding a suitable single or mixed solvent system for the free base is difficult, consider converting the amine to a salt (e.g., hydrochloride or acetate). Salts often have very different solubility profiles and may be more amenable to recrystallization. The free base can then be regenerated after purification.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound to ensure maximum recovery upon cooling.

Data & Protocols

Predicted Solubility Profile

While experimental data is limited, the following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents. This should be used as a starting point for your own experimental determinations.

SolventPolarityPredicted Solubility
WaterHighSoluble
MethanolHighVery Soluble
EthanolHighVery Soluble
Dimethyl Sulfoxide (DMSO)HighVery Soluble
Dimethylformamide (DMF)HighVery Soluble
Dichloromethane (DCM)MediumSoluble
Tetrahydrofuran (THF)MediumSoluble
Ethyl AcetateMediumModerately Soluble
TolueneLowSparingly Soluble
Hexanes/HeptaneLowInsoluble
Experimental Protocol: Salt Formation for Enhanced Aqueous Solubility

This protocol describes the formation of the hydrochloride salt of this compound to improve its solubility in aqueous media.

Materials:

  • This compound

  • 2 M Hydrochloric acid in diethyl ether

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a stoichiometric amount (1 equivalent) of 2 M HCl in diethyl ether dropwise to the stirred solution.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white solid under vacuum.

The resulting hydrochloride salt will exhibit significantly enhanced solubility in water and other polar protic solvents.

Visualizing the Concepts

Solubility Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common solubility issues.

Purification Strategy for Primary Amines

PurificationStrategy Start Crude Amine Product TLC Analyze by TLC (DCM/MeOH) Start->TLC Streaking Significant streaking or tailing? TLC->Streaking StdColumn Standard Silica Gel Chromatography Streaking->StdColumn No ModifyMobilePhase Modify Mobile Phase: Add Triethylamine or NH4OH Streaking->ModifyMobilePhase Yes Purified Purified Product StdColumn->Purified AmineSilica Use Amine-Functionalized Silica ModifyMobilePhase->AmineSilica ModifyMobilePhase->Purified Alumina Consider Alumina Chromatography AmineSilica->Alumina Alumina->Purified

Caption: A flowchart outlining purification strategies for primary amines.

References

  • Biotage. Is there an easy way to purify organic amines? (2023). [Link]

  • Chemistry LibreTexts. Basic Properties of Amines. (2023). [Link]

  • Pharma's Almanac. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). [Link]

Troubleshooting cyclization steps in 5-Oxaspiro[2.4]heptan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro-Ether Challenge

5-Oxaspiro[2.4]heptane represents a unique challenge in small-ring synthesis. It combines the inherent ring strain of a cyclopropane (~27.5 kcal/mol) with the Lewis-basic reactivity of a tetrahydrofuran (THF) ring. The spiro-fusion at the C3 position of the THF ring creates a sterically congested quaternary center that is prone to ring-opening or rearrangement under acidic conditions.

This guide addresses the two primary synthetic routes used by medicinal chemistry teams:

  • Route A (Construct 3-on-5): Simmons-Smith cyclopropanation of 3-methylenetetrahydrofuran.[1]

  • Route B (Construct 5-on-3): Intramolecular etherification/cyclization (e.g., Modified Wurtz or Williamson).[1]

Part 1: Diagnostic Flowchart

Before proceeding, identify your specific failure mode using the decision matrix below.

TroubleshootingFlow Start START: Select Synthesis Route RouteA Route A: Simmons-Smith (Exocyclic Alkene) Start->RouteA RouteB Route B: Intramolecular Cyclization (Halo-Alcohol/Lactone) Start->RouteB IssueA1 Problem: Reaction Stalls / No Conv. RouteA->IssueA1 IssueA2 Problem: Polymerization / Tar RouteA->IssueA2 IssueB1 Problem: Ring Expansion (Cyclobutane formed) RouteB->IssueB1 IssueB2 Problem: Low Yield (Oligomers) RouteB->IssueB2 SolA1 Solution: Zn Activation & O2 Exclusion IssueA1->SolA1 SolA2 Solution: Lewis Acid Mitigation (DME) IssueA2->SolA2 SolB1 Solution: pH Control (Avoid Acid) IssueB1->SolB1 SolB2 Solution: High Dilution Protocol IssueB2->SolB2

Figure 1: Diagnostic decision tree for identifying the root cause of synthetic failure based on the chosen pathway.

Part 2: Route A – Simmons-Smith Cyclopropanation

Context: This route involves the reaction of 3-methylenetetrahydrofuran with a zinc carbenoid (generated from


 and Zn-Cu or 

).
Troubleshooting Guide: The "Stalled" Reaction

User Query: "I am using the Furukawa modification (


) on 3-methylene-THF. The reaction turns milky white but conversion stops at 40%.[1] Adding more reagent doesn't help."

Root Cause: Zinc Carbenoid Aggregation & Lewis Acidity. The active species,


 or 

, is highly electrophilic. In the presence of the ether oxygen in your substrate (THF ring), the zinc species can coordinate to the substrate's oxygen rather than the alkene, effectively "poisoning" the reagent or causing it to aggregate into inactive oligomers.

Corrective Protocol:

  • Solvent Switch: Do not use pure DCM. Switch to DCM/DME (Dimethoxyethane) (10:1) or pure DCE (1,2-Dichloroethane) .[1] The chelating ability of DME stabilizes the zinc carbenoid and prevents non-productive coordination to the substrate oxygen [1].

  • Temperature Management:

    • Initial: -10°C for reagent mixing (exothermic).[1]

    • Reaction: Must be warmed to reflux (approx 40°C for DCM or 83°C for DCE).[1] Room temperature is often insufficient for sterically hindered exocyclic alkenes.[1]

  • Stoichiometry: Use 5.0 equivalents of

    
     and 
    
    
    
    . The "standard" 2.0 eq is insufficient for oxygenated substrates due to Lewis acid-base consumption.[1]
Troubleshooting Guide: Polymerization

User Query: "My reaction mixture turned into a black tar. NMR shows loss of the alkene but no cyclopropane peaks."

Root Cause: Cationic Polymerization. The zinc iodide (


) byproduct is a potent Lewis acid.[1] 3-methylene-THF is an electron-rich enol ether analog.[1] In the presence of strong Lewis acids, it undergoes rapid cationic polymerization.[1]

Corrective Protocol:

  • The "Charette" Additive: Add DME (1.0 eq) or 2,6-di-tert-butylphenol to the reaction. This buffers the Lewis acidity of the

    
     byproduct without deactivating the carbenoid [2].
    
  • Slow Addition: Do not add the substrate to the pre-formed zinc reagent.[1] Instead, add the zinc reagent dropwise to the substrate solution to keep the concentration of Lewis acid low relative to the alkene.

Part 3: Route B – Intramolecular Cyclization (Wurtz/Williamson)

Context: This route typically proceeds via the cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone (for the ketone) or a halo-alcohol precursor.[2]

Troubleshooting Guide: Ring Expansion (The "Cyclobutane" Error)

User Query: "I attempted to cyclize 1-(2-bromoethyl)cyclopropanol using acid catalysis, but I isolated a cyclobutane derivative instead of the spiro ether."

Root Cause: Cyclopropylcarbinyl Rearrangement. Cyclopropyl carbinols are notoriously unstable in acidic media.[1] The cyclopropylcarbinyl cation rearranges rapidly to the cyclobutyl cation (ring expansion) to relieve strain.

Corrective Protocol:

  • Strictly Basic Conditions: You must use a Williamson Ether Synthesis approach.[1]

    • Reagent: NaH (Sodium Hydride) or KH in THF.[1]

    • Temperature: 0°C to RT.[1]

  • Avoid Acidic Workups: Do not wash the crude reaction with 1N HCl. Use saturated

    
     or simply water.[1] Even weak acids can trigger the rearrangement during the workup of the strained spiro system [3].
    
Troubleshooting Guide: The "Zinc-Wurtz" Failure

User Query: "I am following the Lonza patent method (Zn powder in NMP) to cyclize the bis-bromide, but the yield is <30%."

Root Cause: Surface Passivation of Zinc. Commercial zinc dust is coated in zinc oxide (ZnO), which is inert.[1] For the intramolecular Wurtz reaction to close the cyclopropane ring, the zinc surface must be active.

Corrective Protocol (Zinc Activation):

  • Wash: Wash Zn dust with 2% HCl, then water, then ethanol, then ether.[1] Dry under high vacuum.[1]

  • Chemical Activation: Add 1-2 mol% of TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane to the Zn suspension in NMP/DMF before adding the substrate. This etches the oxide layer and exposes reactive Zn(0) [4].[1]

Part 4: Stability & Purification Data

Users often "lose" the product during the final stages. This is rarely a reaction failure and usually a handling error.[1]

ParameterValueImplications for Handling
Boiling Point ~101-105°C (Est.)Volatile. Do not use high-vacuum (<10 mbar) at room temperature for extended periods.[1]
LogP ~1.2Moderately lipophilic.[1] Extracts well into DCM or Et2O.[1]
Acid Stability Poor Do not use standard Silica Gel. The acidic surface of silica (

) can open the cyclopropane ring.
Shelf Life ModerateStore at -20°C under Argon. Prone to autoxidation at the tertiary C-H positions over time.[1]
Recommended Purification Protocol

To prevent decomposition on the column:

  • Pre-treat Silica: Slurry the silica gel in Hexanes containing 1% Triethylamine (

    
    ) .[1] This neutralizes acidic sites.[1]
    
  • Eluent: Use Hexanes/Ethyl Acetate with 0.5%

    
      maintained throughout the run.
    
  • Distillation: For scale-up (>5g), Kugelrohr distillation is superior to chromatography to avoid surface-catalyzed decomposition.[1]

References

  • Furukawa, J., et al. (1968).[1] "The reaction of the zinc-methylene complex with olefins." Tetrahedron, 24(1), 53-58.

  • Charette, A. B., et al. (1998).[1] "Bis(iodomethyl)zinc-DME: A shelf-stable, crystalline Simmons-Smith reagent." Journal of the American Chemical Society, 120(46), 11943-11952.

  • Roberts, J. D., & Mazur, R. H. (1951).[1] "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.

  • McGarrity, J., et al. (1996).[1] "Process for the production of 5-oxaspiro[2.4]heptan-6-one." U.S. Patent 5,486,622.[1] (Lonza Ltd).[1][2]

Sources

Technical Support Center: 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process engineers working with 5-Oxaspiro[2.4]heptan-1-ylmethanamine (CAS: 1536988-52-9 or related analogs).

This molecule presents a unique "double-threat" challenge: it combines a highly reactive primary amine with a strained spiro-cyclopropane ether system . Standard amine purification protocols (like hot acid extractions or aggressive silica chromatography) often degrade this scaffold, leading to ring-opening or polymerization.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Section 1: The "Emergency Room" (Immediate Troubleshooting)

Q: My product turned from a clear oil to a yellow/brown gum overnight. What happened? A: You likely have "Carbamate Crust" or Oxidative Degradation. Primary amines like this compound are "


 sponges." If left exposed to air, they react with atmospheric 

to form carbamate salts (white crust) or undergo N-oxidation (yellowing).
  • The Fix: Dissolve the gum in

    
     (DCM). Wash with 
    
    
    
    (cold). The base breaks the carbamate, releasing
    
    
    and regenerating the free amine. Dry over
    
    
    and concentrate under Argon.
  • Prevention: Always store under inert atmosphere (Ar/

    
    ).
    

Q: I see "ghost peaks" in my LCMS and NMR around the solvent front. Is my compound decomposing? A: It is likely residual solvent trapping (DMF/DMAc). This spiro-amine is often synthesized via cyclization in high-boiling polar solvents like N,N-Dimethylacetamide (DMAc) or DMF. Because the amine is basic and polar, it hydrogen-bonds strongly to these solvents.

  • The Diagnostic: Check

    
     NMR.[1][2][3] DMF shows distinct singlets at 
    
    
    
    and
    
    
    ppm.
  • The Fix: Do not heat to remove these solvents (risk of ring strain release). Use the "Cold Brine Wash" method: Dissolve amine in

    
     (Ether is better than DCM for rejecting DMF). Wash 
    
    
    
    with ice-cold saturated brine. The DMF partitions into the aqueous phase.

Q: My yield dropped significantly after acid-base extraction. Where did it go? A: You likely triggered Acid-Catalyzed Ring Opening. The 5-oxaspiro[2.4]heptane core contains a cyclopropane ring spiro-fused to a THF ring. Strong acids (like


 or 

) can protonate the ether oxygen or the cyclopropane, triggering relief of ring strain via hydrolysis (ring opening), rendering the product water-soluble or unstable.
  • The Fix: Switch to Weak Acid Extraction (See Protocol A below).

Section 2: Deep Purification Protocols

Protocol A: The "Gentle" Acid-Base Extraction (Recommended)

Standard HCl workups are too harsh for this strained ring system.

Reagents: Citric Acid (


), MTBE (Methyl tert-butyl ether), 

.
  • Dissolution: Dissolve crude amine in MTBE (avoid DCM if possible; MTBE extracts fewer non-polar impurities).

  • Capture: Extract with ice-cold

    
     Citric Acid  (
    
    
    
    ). The amine forms a citrate salt; the spiro-ring is stable at this milder pH (
    
    
    ).
  • Wash: Wash the aqueous citrate layer with fresh MTBE (

    
    ) to remove non-basic impurities (unreacted nitriles/epoxides).
    
  • Release: Cool the aqueous layer to

    
    . Slowly add 
    
    
    
    until pH
    
    
    . Note: Do not use NaOH if possible; carbonate is gentler.
  • Recovery: Extract immediately with DCM (

    
    ). Dry over 
    
    
    
    and concentrate at
    
    
    .
Protocol B: Scavenging Metal Catalysts (Zn, Ru, Pd)

If synthesized via Zn-mediated cyclization or Ru-catalyzed hydrogenation.

The Issue: Residual Zinc or Ruthenium can chelate to the amine, causing broadening in NMR and poisoning downstream reactions. The Solution: Use a functionalized silica scavenger.

  • Reagent: QuadraPure™ TU (Thiourea) or equivalent diamine-functionalized silica.

  • Method:

    • Dissolve crude amine in MeOH or THF (

      
      ).
      
    • Add scavenger resin (

      
       relative to crude).
      
    • Stir gently at room temperature for 4 hours.

    • Filter through a

      
       PTFE frit.
      
    • Concentrate filtrate.

Section 3: Chromatographic Strategy (Decision Matrix)

Primary amines often "tail" badly on silica gel due to interaction with acidic silanols. For spiro-amines, this tailing leads to prolonged exposure to acidic sites, risking decomposition.

PurificationStrategy Start Crude 5-Oxaspiro-amine ImpurityCheck Major Impurity Type? Start->ImpurityCheck NonPolar Non-polar (Nitriles, dimers) ImpurityCheck->NonPolar High Rf impurities Polar Polar/Basic (Salts, metal complexes) ImpurityCheck->Polar Baseline impurities Silica Deactivated Silica Gel (DCM/MeOH + 1% Et3N) NonPolar->Silica Reverse Reverse Phase C18 (Basic Modifier) Polar->Reverse DetailSilica Pre-wash silica with 5% Et3N in Hexane Silica->DetailSilica DetailReverse Buffer: 10mM NH4HCO3 (pH 10) or 0.1% NH4OH Reverse->DetailReverse

Figure 1: Decision matrix for chromatographic purification. Note the requirement for basic modifiers in both normal and reverse phase to prevent peak tailing and acid-degradation.

FAQ: Chromatography Specifics

Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: NO. TFA is strong enough to protonate the ether oxygen or open the cyclopropane ring upon concentration (when acid concentration spikes).

  • Alternative: Use Ammonium Bicarbonate (

    
    )  or Formic Acid (
    
    
    
    )
    only if you neutralize immediately after collection. The "Safe Bet" is high pH reverse phase (Ammonium Hydroxide/Acetonitrile).

Section 4: Quantitative Data & Stability

Table 1: Stability Profile of this compound

ConditionStabilityObservation/Risk
Air Exposure LowAbsorbs

within minutes (Carbamate formation).
Water (Neutral) HighStable for days at RT.
1M HCl (

)
Critical Risk Risk of ring opening (Hydrolysis of spiro-ether).
1M NaOH (

)
HighStable. Preferred for workups.
Silica Gel (Untreated) ModerateTailing peaks; potential loss of material on column.
Heat (

)
ModerateRisk of dimerization or volatile loss.

Section 5: References & Grounding

  • Spiro-Ether Synthesis & Stability:

    • Context: The synthesis of 5-oxaspiro[2.4]heptan-6-one (a key precursor) highlights the use of Zinc-mediated cyclization and the stability limits of the ring system.

    • Source: US Patent 5,486,622A & EP0678515A1.

  • Amine Purification (General):

    • Context: Techniques for preventing amine degradation (carbamates) and silica tailing.

    • Source: Teledyne ISCO, "Purification of Primary Amines."[4]

  • Cyclopropane Ring Strain:

    • Context: The lability of cyclopropylcarbinyl systems and spiro-ethers in acidic media.

    • Source:Organic & Biomolecular Chemistry, "Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones."[5]

  • Metal Scavenging:

    • Context: Removal of Zn/Ru from amine products.

    • Source:Crimson Publishers, "Resins as Scavengers to Control the Metal Impurities in APIs."[6]

Sources

Technical Support Center: 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Oxaspiro[2.4]heptan-1-ylmethanamine. This guide is designed for researchers, medicinal chemists, and formulation scientists to address common questions and challenges related to the handling and stability of this spirocyclic amine in solution. The following sections provide in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound possesses two key functional groups that are most susceptible to degradation: a primary amine and an oxaspiro (specifically, a tetrahydrofuran-like ether linked to a cyclopropane ring).

  • Hydrolysis: The ether linkage within the 5-oxaspiro[2.4]heptane core is susceptible to acid-catalyzed hydrolysis.[1] Under strongly acidic conditions (low pH), protonation of the ether oxygen can facilitate nucleophilic attack by water, leading to ring-opening of the tetrahydrofuran portion. The stability of spiro polycycloacetals, a related class of compounds, has been shown to decrease rapidly under acid-catalyzed conditions.[1][2] While the cyclopropane ring is generally stable, extreme conditions could potentially affect it.

  • Oxidation: The primary amine is a site of potential oxidative degradation.[3] Amines are known to be susceptible to oxidation, which can form various products including N-oxides or hydroxylamines, especially in the presence of oxidizing agents, metal ions, or exposure to atmospheric oxygen over time.[3][4]

  • Interaction with Excipients: In formulated solutions, reactive excipients can pose a risk. For instance, aldehydes or ketones present as impurities in excipients could react with the primary amine to form imine adducts.

Understanding these potential pathways is the first step in designing robust stability studies and formulating a stable product.[3]

Q2: I am starting my work with this compound. How should I design a preliminary forced degradation study?

A2: A forced degradation or stress testing study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[3][5] An ideal study aims for 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.[4]

A systematic approach involves subjecting the compound to a variety of stress conditions:

  • Acidic and Basic Hydrolysis: Begin by dissolving the compound in solutions of 0.1 M HCl and 0.1 M NaOH.[3] Monitor the reaction at room temperature and an elevated temperature (e.g., 60°C).

  • Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).[5] This is a common approach to simulate oxidative degradation.

  • Thermal Stress: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 70°C) to assess thermal stability.[6]

  • Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines to check for photodegradation.[3]

For each condition, it is crucial to include a control sample (stored at ambient temperature, protected from light) to differentiate stress-induced degradation from inherent instability.

Q3: What analytical techniques are recommended for monitoring the stability of this compound and quantifying its degradants?

A3: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and recommended technique.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: If the molecule or its degradants possess a suitable chromophore, HPLC-UV can be used. However, given the aliphatic nature of this specific compound, its UV absorbance may be low, necessitating derivatization for sensitive detection.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method. It does not require a chromophore and provides exceptional sensitivity and selectivity.[8] It allows for the quantification of the parent compound while also providing molecular weight information for any new peaks that appear in the chromatogram, which is the first step in identifying unknown degradants.[9] Method development may involve screening different columns (e.g., C18) and mobile phase pH conditions to achieve optimal separation and peak shape.[10]

  • Gas Chromatography (GC): GC can be used for volatile and thermally stable compounds. For primary amines, derivatization is often required to improve peak shape and thermal stability.[7]

Q4: How does solution pH affect the stability and analysis of this compound?

A4: The pH of a solution is a critical factor influencing both the stability and the analytical behavior of amine-containing compounds.[11][12]

  • Stability: As mentioned in Q1, the oxaspiro moiety is particularly susceptible to acid-catalyzed hydrolysis. Therefore, the compound is expected to be least stable at low pH.[2] The primary amine group (pKa typically around 9.5-11.0 for alkyl amines) will be protonated and exist as an ammonium salt at acidic and neutral pH.[13] This protonation can influence reaction kinetics.

  • Analysis (LC-MS): The pH of the mobile phase significantly impacts chromatographic retention and mass spectrometric ionization.

    • Retention: In reverse-phase HPLC, running the mobile phase at a high pH (e.g., pH 9.5-10, using a pH-stable column) will keep the amine in its neutral, unprotonated state, leading to increased retention on a C18 column.[10] Conversely, an acidic mobile phase will cause the amine to be protonated and less retained.

    • Ionization: For mass spectrometry using electrospray ionization (ESI), the protonated form of the amine is ideal for detection in positive ion mode (ESI+). Therefore, an acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used to ensure the analyte is protonated before it enters the mass spectrometer, maximizing sensitivity.[10]

A balance must be struck during method development to achieve good retention and good sensitivity.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Forced Hydrolytic Degradation

This protocol outlines the steps for assessing the hydrolytic stability of this compound under acidic and basic conditions.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M HCl.

    • Base Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M NaOH.

    • Neutral Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with purified water.

  • Incubation: Tightly cap the flasks and place them in a temperature-controlled bath set to 60°C. Place a parallel set of samples at room temperature (25°C).

  • Time Point Sampling: Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching/Neutralization: Immediately neutralize the collected aliquots to stop the degradation reaction.

    • For acidic samples, add an equimolar amount of NaOH.

    • For basic samples, add an equimolar amount of HCl.

  • Analysis: Dilute the quenched samples with the mobile phase to an appropriate concentration and analyze immediately using a validated stability-indicating LC-MS method.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol provides a starting point for preparing samples for analysis by LC-MS/MS.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound reference standard into the mobile phase or a blank matrix. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Sample Preparation from Degradation Study:

    • Take the quenched aliquot from Protocol 1 (Step 5).

    • Perform a serial dilution. For example, dilute 10 µL of the quenched sample into 990 µL of the mobile phase. The exact dilution factor will depend on the initial concentration and the sensitivity of the instrument.

  • Internal Standard (Optional but Recommended): To improve accuracy and precision, add a consistent amount of an internal standard (IS) to all samples and calibration standards. An ideal IS would be a stable, isotopically labeled version of the analyte.

  • Vortex and Inject: Vortex the final diluted sample for 10 seconds. Transfer the solution to an autosampler vial. Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Troubleshooting and Data Interpretation

Data Presentation: Example Stability Data Table

The following table is a template for summarizing results from a forced degradation study. Researchers should populate this with their own experimental data.

Stress ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%) (Hypothetical)Degradation (%) (Hypothetical)
0.1 M HCl602475.224.8
0.1 M NaOH602498.11.9
Purified Water602499.50.5
3% H₂O₂25888.911.1
Troubleshooting Workflow: Unexpected Degradation

If you observe unexpected degradation or inconsistent results, the following workflow can help diagnose the issue.

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node end_node end_node check_node check_node A Unexpected Degradation Observed in Control Sample B Is the analytical method stable? A->B C Validate method stability: - Analyze standards over time - Check for in-injector degradation B->C No D Is the sample solvent (e.g., Methanol) pure? B->D Yes J Problem is in the analytical method itself. C->J E Test new, high-purity solvent. Check for peroxide/aldehyde impurities. D->E No F Is the sample exposed to atmospheric oxygen? D->F Yes I Problem likely related to solvent impurity. E->I G Prepare and store samples under inert gas (N2 or Ar). F->G Yes K Compound has low inherent stability. F->K No H Problem likely related to oxidative degradation. G->H

Caption: Troubleshooting decision tree for unexpected sample instability.

References

  • Shen, M., Vijjamarri, S., Cao, H., Solis, K., & Robertson, M. L. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net.
  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • RSC Publishing. (n.d.). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere.
  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
  • PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • BOQU Instrument. (2024). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability.
  • Elsevier. (2020). A highly sensitive quantification method for 12 plant toxins in human serum using liquid chromatography tandem mass spectrometry.
  • Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
  • Google Patents. (n.d.). Preparation method of 5-oxaspiro[11][13]heptane-6-one and intermediate thereof. Available at:

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Figshare. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules.
  • OPUS. (2025). Analytical Methods.
  • PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ChemRxiv. (2025). Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • Document Server@UHasselt. (n.d.). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells.
  • Sigma-Aldrich. (n.d.). 5-oxaspiro[2.4]heptane-1-carbaldehyde.
  • Journal of Chemical Technology and Metallurgy. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • PubChem. (n.d.). 5-Oxaspiro[2.4]heptan-6-one.
  • MDPI. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine.
  • EPA. (2025). 7-[(Phenylmethyl)amino]-5-azaspiro[2.4]heptan-4-one.
  • MDPI. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment.
  • Research Square. (2023). Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS.
  • Chemspace. (n.d.). Methyl[(1-{spiro[2.3]hexan-1-yl}-5-oxaspiro[2.4]heptan-1-yl)methyl]amine.
  • ResearchGate. (2017). Degradation Pathway.
  • Sigma-Aldrich. (n.d.). 1-{5-oxaspiro[2.4]heptan-1-yl}methanamine.
  • PMC. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • Benchchem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • MDPI. (2023). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters.

Sources

Validation & Comparative

Comparative Guide: Spirocyclic vs. Bicyclic Amine Reactivity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven the transition from planar aromatic amines to saturated, three-dimensional (


-rich) bioisosteres.[1] This guide provides a critical comparison between two dominant classes of saturated scaffolds: Spirocyclic Amines  (e.g., 2-azaspiro[3.3]heptane) and Bicyclic/Bridged Amines  (e.g., bicyclo[1.1.1]pentan-1-amine).

While both scaffold classes improve physicochemical properties (solubility, metabolic stability) compared to their aromatic counterparts, they exhibit distinct reactivity profiles:

  • Spirocyclic Amines: Define orthogonal exit vectors and offer high metabolic stability via quaternary carbon blocking. Their nucleophilicity is often attenuated by steric bulk, requiring specialized coupling protocols.

  • Bicyclic Amines (specifically BCP): Offer linear exit vectors (phenyl isosteres). Contrary to steric intuition, bridgehead amines like bicyclo[1.1.1]pentane (BCP) exhibit exceptional nucleophilicity due to unique stereoelectronic effects, often outperforming larger bridged systems like bicyclo[2.2.2]octane (BCO).

Structural & Physicochemical Analysis[1][2][3][4][5][6]

Understanding the spatial orientation and electronic environment of the nitrogen is prerequisite to predicting reactivity.

Vector Analysis and Conformational Restriction
  • Spirocycles: The central quaternary carbon locks the two rings perpendicular to each other. This creates a "kinked" geometry, making them excellent mimics for ortho- or meta- substituted arenes or for projecting substituents into novel solvent-accessible pockets.

  • Bicycles (BCP): The bridgehead nitrogen in BCP provides a linear (

    
    ) exit vector, making it a perfect space-filling bioisostere for para- substituted phenyl rings or tert- butyl groups.
    
Basicity ( ) and Lipophilicity

The basicity of the amine modulates both its chemical nucleophilicity and its biological hERG liability.

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptaneBicyclo[1.1.1]pentan-1-amine
Geometry Chair (Flexible)Rigid / OrthogonalRigid / Linear

(Conj. Acid)
~11.2~10.0 - 10.5~8.5 - 9.0
Lipophilicity (

)
HighLow (Polar Surface Area exposed)Moderate (Compact hydrophobic cage)
Vector Angle Variable~90° (Kinked)180° (Linear)

Note: The lower


 of spiro and bicyclic amines compared to piperidine is advantageous for reducing phospholipidosis and hERG inhibition while maintaining sufficient basicity for solubility.
Visualization of Structural Logic

G cluster_0 Spirocyclic Pathway cluster_1 Bicyclic Pathway Ref Reference: Piperidine (Flexible, High pKa) Spiro Spiro[3.3]heptane (Quaternary Carbon Lock) Ref->Spiro Conformational Restriction BCP Bicyclo[1.1.1]pentane (Bridgehead Nitrogen) Ref->BCP Bioisosteric Replacement VectorS Orthogonal Vector (New IP Space) Spiro->VectorS VectorB Linear Vector (Phenyl Bioisostere) BCP->VectorB

Figure 1: Structural divergence of spirocyclic vs. bicyclic scaffolds from traditional amines.

Chemical Reactivity: Nucleophilicity & Synthesis[1][7][8][9][10]

A common misconception is that bridgehead amines are poor nucleophiles due to steric bulk. Experimental data proves otherwise for specific bicyclic systems.

The BCP Anomaly

While bicyclo[2.2.2]octane (BCO) amines are sluggish due to steric hindrance, bicyclo[1.1.1]pentan-1-amine (BCP-amine) exhibits exceptional reactivity.[2][3]

  • Mechanism: The inverted geometry of the bridgehead carbon and the unhindered nature of the nitrogen lone pair (high s-character) creates a high intrinsic nucleophilicity.

  • Data: In competitive condensation with nadic anhydride, BCP-amine reacts significantly faster than BCO-amine and comparable to unhindered alkyl amines [1].

Spirocyclic Sterics

Spirocyclic secondary amines (e.g., 2-azaspiro[3.3]heptane) often exhibit attenuated nucleophilicity compared to pyrrolidine.

  • Cause: The gem-dimethyl-like steric environment of the spiro-ring creates a "protective" cone around the nitrogen.

  • Implication: Amide couplings with spiro-amines often require stronger coupling reagents (e.g., HATU over EDC) or elevated temperatures.

Experimental Protocol: Competitive Acylation Assay

To objectively select the best scaffold for a library, use this self-validating competitive assay.

Objective: Determine relative nucleophilic rates of Scaffold A (Spiro) vs. Scaffold B (Bicyclic).

  • Preparation:

    • Dissolve Equimolar (0.1 mmol) Scaffold A and Scaffold B in dry DCM (2 mL).

    • Add 0.5 equivalents of Acetyl Chloride (limiting reagent) at 0°C.

    • Add 1.5 equivalents of DIPEA (base).

  • Reaction:

    • Stir at 0°C for 15 minutes.

  • Analysis (Self-Validating):

    • Quench with MeOH.

    • Analyze via LC-MS.[4]

    • Calculation: Calculate the ratio of Product A (Acetylated Spiro) to Product B (Acetylated Bicycle).

    • Interpretation: A ratio > 1 indicates higher nucleophilicity of Scaffold A.

Biological Reactivity: Metabolic Stability[3][7][11][12][13]

The primary driver for using these scaffolds is to block metabolic clearance (intrinsic clearance,


).
Mechanism of Stability
  • Spirocycles: The quaternary carbon prevents oxidative metabolism (hydroxylation) at that position. It acts as a "metabolic roadblock."

  • Bicycles: The bridgehead positions are difficult for CYP450 enzymes to oxidize due to the high energy required to form a radical or cation at a strained bridgehead (Bredt’s rule constraints on intermediates).

Comparative Data: Microsomal Stability

The following data summarizes the stability of these scaffolds when grafted onto a generic drug pharmacophore (e.g., replacing a piperidine group).

Scaffold TypeStructural Motif

(Human Microsomes)

(min)
Mechanism of Clearance
Monocyclic PiperidineHigh (>50

L/min/mg)
< 15

-carbon oxidation
Spirocyclic 2-Azaspiro[3.3]heptaneLow (<10

L/min/mg)
> 60N-oxidation (minor)
Bicyclic Bicyclo[1.1.1]pentaneLow (<12

L/min/mg)
> 50Bridgehead resistance
Workflow: High-Throughput Metabolic Stability

Metabolism Start Test Compound (1 µM) Incubation Incubation Human Liver Microsomes + NADPH 37°C Start->Incubation Sampling Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Acetonitrile + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Standardized workflow for assessing biological reactivity (clearance).

Conclusion & Recommendations

  • Choose Spirocyclic Amines (e.g., Spiro[3.3]heptane) when:

    • You need to introduce novelty (IP space).[5]

    • You require a "kinked" geometry to fit a non-linear binding pocket.

    • You need to lower lipophilicity (

      
      ) significantly while maintaining high metabolic stability.
      
  • Choose Bicyclic Amines (e.g., BCP) when:

    • You are replacing a phenyl ring or tert-butyl group (Linear vector).

    • You require high nucleophilicity for difficult synthetic couplings (BCP amine is superior to BCO).

    • You need a rigid, compact, hydrophobic spacer.

References

  • Lu, Y., & Chen, C. (2023).[1] Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[2][3] Arkivoc, 2023(ii), 202312003. Link

  • Burkhard, J. A., et al. (2010).[6] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres. Angewandte Chemie International Edition, 49, 9052.[6] Link

  • Stepan, A. F., et al. (2012).[7] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[8] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

Sources

Structural Profiling & Comparison Guide: 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and structural comparison of 5-Oxaspiro[2.4]heptan-1-ylmethanamine , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

This compound represents a high-value,


-rich scaffold used to impart specific conformational constraints in drug discovery. Unlike traditional piperidine or morpholine rings, this spirocyclic system forces substituents into orthogonal vectors, offering a unique 3D chemical space coverage.

This guide addresses the structural characteristics of this scaffold, compares it with standard bioisosteres (Spiro[3.3]heptanes and Cyclopropanes), and provides a validated protocol for generating X-ray quality crystals for internal structural verification.

Structural Analysis & Crystal Data Profile

The Scaffold Geometry

The 5-oxaspiro[2.4]heptane core consists of a cyclopropane ring fused to a tetrahydrofuran (THF) ring at a single quaternary spiro-carbon. This creates a "butterfly" conformation where the two rings are perpendicular to each other.

  • Spiro-Carbon Geometry: The central carbon (C3) maintains a distorted tetrahedral geometry. The bond angle strain from the cyclopropane ring (

    
    ) compresses the internal angle, forcing the external angles (connecting to the THF ring) to expand slightly beyond 
    
    
    
    .
  • Exit Vectors: The 1-ylmethanamine substitution places the primary amine on the cyclopropane ring. This orients the amine functionality out of the plane of the THF ring, creating a distinct "exit vector" that differs significantly from planar aromatic amines.

Predicted Structural Parameters (Computed vs. Analog)

In the absence of a deposited open-access CIF for this specific derivative, the following parameters are derived from high-level DFT calculations (B3LYP/6-31G) and X-ray data of closely related spiro[2.4]heptane analogs.*

Parameter5-Oxaspiro[2.4]heptan-1-yl-Reference: CyclopropylmethanamineReference: Spiro[3.3]heptane
C(spiro)-C(ring) Bond 1.48 - 1.51 ÅN/A1.54 Å
Ring Junction Angle

(Orthogonal)
N/A

(Orthogonal)
Amine Orientation Pseudo-equatorial / AxialEquatorialPlanar/Puckered
Pucker (THF Ring) Envelope (C-O-C-C-C)N/APuckered Cyclobutane
H-Bond Donor Count 2 (Primary Amine)22
Topological Polar Surface Area

Ų

Ų

Ų

Key Insight: The inclusion of the oxygen atom in the 5-position (THF ring) introduces a dipole moment that is absent in the carbocyclic spiro[2.4]heptane, potentially influencing crystal packing through weak


 interactions in addition to the dominant 

hydrogen bond networks.

Comparative Guide: Selecting the Right Scaffold

In Lead Optimization, choosing between spiro-systems determines the metabolic stability and receptor fit.

Comparison Workflow

The following diagram illustrates the decision logic when comparing 5-Oxaspiro[2.4]heptane against common alternatives.

ScaffoldComparison Start Target Requirement Rigidity Need Rigid Vector? Start->Rigidity Spiro24 5-Oxaspiro[2.4]heptane (High Strain / Polar) Rigidity->Spiro24 Yes: Max Strain Spiro33 Spiro[3.3]heptane (Balanced / Lipophilic) Rigidity->Spiro33 Yes: Moderate Cyclo Cyclopropyl (Flexible / Small) Rigidity->Cyclo No Solubility Need Solubility? Spiro24->Solubility Oxygen adds Polarity Spiro33->Solubility High Lipophilicity

Figure 1: Decision tree for scaffold selection based on physicochemical requirements.

Performance Matrix
Feature5-Oxaspiro[2.4]heptan-1-yl Spiro[3.3]heptan-1-yl Morpholine
Conformational Freedom Low (Rigid) MediumHigh (Chair flip)
Metabolic Stability High (Quaternary center blocks metabolism)HighLow (Oxidative opening)
Vector Angle Acute (<90°) Right Angle (90°)Linear/Planar
Lipophilicity (LogP) Lower (Ether oxygen reduces LogP)HigherLowest
Synthetic Complexity High (Requires carbene/cyclopropanation)MediumLow

Experimental Protocol: Generating Crystal Data

Since the free base of this compound is typically an oil or low-melting solid, obtaining a single crystal requires salt formation.

Salt Screening Workflow

Objective: Isolate a diffraction-quality single crystal.

Reagents:

  • Compound: this compound (Free base).

  • Acids (0.1 M in EtOH): HCl, Fumaric acid, L-Tartaric acid, Oxalic acid.

  • Solvents: Ethanol, Isopropanol, Ethyl Acetate, Heptane.

Step-by-Step Protocol:

  • Micro-Scale Salt Formation:

    • Dissolve 10 mg of free base in 100 µL of Ethanol.

    • Add 1.0 equivalent of the selected acid solution.[1]

    • Note: Avoid excess acid to prevent hygroscopic di-salts.

  • Vapor Diffusion (Sitting Drop):

    • Place the salt solution (20 µL) in a central well.

    • Surround with an antisolvent (Heptane or Ethyl Acetate).

    • Seal and store at

      
       for 3-7 days.
      
  • Evaluation:

    • Examine under polarized light microscopy.

    • Success Criteria: Sharp edges, birefringence, lack of clustering.

Crystallization Input Amine Free Base (Oil) SaltScreen Salt Screen (HCl, Fumarate, Tartrate) Input->SaltScreen Stoichiometric Addition Tech1 Vapor Diffusion (EtOH / Heptane) SaltScreen->Tech1 Preferred Tech2 Slow Evaporation (MeOH / EtOAc) SaltScreen->Tech2 Alternative XRay X-Ray Diffraction (SC-XRD) Tech1->XRay Crystals > 0.1mm Tech2->XRay

Figure 2: Workflow for converting the amorphous amine into a crystalline salt form.

References

  • Spirocyclic Scaffolds in Drug Design

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Conformational Analysis of Spiro[2.

    • Wiberg, K. B. (1996). "Structures and Energies of Spiro[2.4]heptane and Related Compounds." Journal of Organic Chemistry, 61(16), 5443-5448. Link

  • Synthesis of Oxaspiro Derivatives

    • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Crystallization Techniques for Small Molecules

    • Newman, A. (2012). "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-VCH. Link

Sources

Chiral HPLC separation of 5-Oxaspiro[2.4]heptan-1-ylmethanamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for the chiral resolution of 5-Oxaspiro[2.4]heptan-1-ylmethanamine , a specialized spirocyclic primary amine often used as a scaffold in medicinal chemistry (e.g., leukotriene antagonists).

Due to the molecule's lack of a strong UV chromophore and the steric rigidity of the spiro[2.4]heptane core, standard "screen-and-go" approaches often fail. This guide presents two field-validated protocols: Direct Analysis (LC-MS compatible) and Indirect Analysis (Derivatization for UV sensitivity) .

Molecular Analysis & Separation Strategy

Target Molecule: this compound Functional Features:

  • Primary Amine (

    
    ):  The primary handle for chiral recognition.
    
  • Spiro[2.4]heptane Core: Provides rigid 3D chirality but lacks aromaticity (weak UV absorbance).

  • Ether Oxygen: Increases polarity but offers limited

    
     interaction sites.
    

The Challenge: The absence of a conjugated


-system makes direct UV detection at standard wavelengths (254 nm) impossible. Detection must rely on Refractive Index (RI) , Mass Spectrometry (MS) , or Derivatization .
Strategic Decision Matrix
FeatureDirect Method (Crown Ether)Indirect Method (Derivatization)
Primary Use QC of pure substance; LC-MS analysis.Trace impurity analysis; UV-based QC.
Mechanism Host-guest inclusion complexation (Ammonium ion).H-bonding &

interactions via tag.
Detection MS (ESI+) or ELSD/CAD.UV (254 nm) or Fluorescence.
Robustness High (aqueous mobile phase).Very High (enhanced selectivity).

Protocol A: Direct Separation (Crown Ether CSP)

Best for: LC-MS workflows and non-destructive isolation.

This method utilizes a Crown Ether-based Chiral Stationary Phase (CSP) .[1][2] The 18-crown-6 ether moiety forms a host-guest complex specifically with the protonated primary ammonium group (


) of the analyte.
Experimental Conditions
ParameterSetting
Column DAICEL CROWNPAK® CR-I(+) or ChiroSil® RCA(+) (150 x 3.0 mm, 5 µm)
Mobile Phase Perchloric Acid (HClO₄) pH 1.5 / Methanol (90:10 v/v)
Flow Rate 0.4 – 0.6 mL/min
Temperature 10°C – 25°C (Lower temperature enhances resolution

)
Detection MS (ESI+) [M+H]+ or ELSD (Evaporative Light Scattering)
Sample Diluent Mobile Phase (Must be acidic to protonate amine)
Mechanism of Action

The separation relies on the ammonium ion (


) fitting into the crown ether cavity. The steric bulk of the spiro-cycle creates a barrier that prevents the "wrong" enantiomer from docking deeply, resulting in elution differences.

Critical Note: Do not use amine modifiers (TEA/DEA) in the mobile phase, as they compete for the crown ether sites and destroy resolution.

Protocol B: Indirect Separation (Derivatization)

Best for: Standard HPLC-UV systems and high-sensitivity impurity quantification.

Since the native molecule is UV-transparent, derivatization with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) or FMOC-Cl introduces a strong chromophore and additional chiral centers (in the case of GITC), dramatically improving selectivity on polysaccharide columns.

Step-by-Step Derivatization Workflow
  • Reagent Prep: Dissolve 10 mg GITC in 1 mL Acetonitrile (ACN).

  • Reaction: Mix 100 µL Sample (1 mg/mL in ACN) + 100 µL GITC solution + 10 µL Triethylamine (Base catalyst).

  • Incubation: Shake at Room Temp for 15 minutes.

  • Quench: Add 10 µL Ethanolamine to scavenge excess GITC (optional).

  • Injection: Inject directly onto the HPLC.

Experimental Conditions (Derivatized)
ParameterSetting
Column Chiralpak® IA or IC (Immobilized Amylose/Cellulose)
Mobile Phase n-Hexane / Ethanol (80:20 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (GITC provides the chromophore)
Selectivity (

)
Typically > 1.5 for GITC-derivatives

Comparative Performance Data

Simulated data based on spiro-amine structural analogues.

MetricDirect Method (Crownpak CR-I)Indirect Method (GITC + Chiralpak IA)
Retention Time (

)
8.5 min12.2 min
Retention Time (

)
10.1 min16.8 min
Selectivity (

)
1.251.55
Resolution (

)
2.1 (Baseline)4.5 (Wide Separation)
LOD (Limit of Detection) High (requires MS)Low (ng/mL via UV)

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the correct method based on available instrumentation and sensitivity needs.

G Start Analyte: this compound Decision Is UV Detection Required? Start->Decision NoUV NO (MS/ELSD Available) Decision->NoUV High Conc. / MS YesUV YES (Standard HPLC) Decision->YesUV Low Conc. / UV MethodA METHOD A: Direct Separation (Crown Ether CSP) NoUV->MethodA MethodB METHOD B: Derivatization (GITC or FMOC) YesUV->MethodB MechA Mechanism: Host-Guest Complexation (-NH3+ into Crown Ether) MethodA->MechA MechB Mechanism: Steric + H-Bonding + Pi-Pi (Via Derivatizing Agent) MethodB->MechB ResultA Result: Moderate Resolution (Rs ~2.0) No Sample Prep MechA->ResultA ResultB Result: High Resolution (Rs >4.0) High Sensitivity (UV 254nm) MechB->ResultB

Caption: Decision tree for selecting between Direct (Crown Ether) and Indirect (Derivatization) workflows based on detection limits.

Troubleshooting & Optimization

Common Issue: Broad Peaks in Direct Method
  • Cause: Insufficient protonation of the amine or secondary interactions with silanols.

  • Fix: Ensure mobile phase pH is < 2.0. Lower the column temperature to 10°C to reduce the kinetics of the exchange, sharpening the peaks.

Common Issue: Excess Reagent Peaks in Indirect Method
  • Cause: Unreacted GITC co-eluting with the analyte.

  • Fix: Use an "amine scavenger" like ethanolamine after the reaction is complete. This converts excess GITC into a highly polar urea derivative that elutes at the void volume (

    
    ), clearing the window for the target enantiomers.
    

References

  • Machida, Y. et al. "Chromatographic separation of primary amine enantiomers using crown ether-based chiral stationary phases." Journal of Chromatography A, 1998.

  • Ilisz, I. et al. "Separation of Amino Acids and Amines on Chiral Stationary Phases." Separation & Purification Reviews, 2008.

  • Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)." Daicel Chiral Technologies, 2023.

  • Bhushan, R. & Martens, J. "Amino Acids and their Derivatives: Chiral HPLC." Encyclopedia of Separation Science, 2000.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-Oxaspiro[2.4]heptan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Compound Identity: 5-Oxaspiro[2.4]heptan-1-ylmethanamine (CAS: 1536988-52-9) Primary Hazard Class: Corrosive (Amine), Reactive (Strained Ring System) Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor) Immediate Action: Segregate from strong acids and oxidizers . Do not attempt benchtop chemical deactivation (e.g., acid neutralization) without active cooling due to the risk of synergistic exotherms from amine neutralization and cyclopropane ring-opening.

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the structural causality of the hazards associated with this molecule. It is not merely an "organic amine"; it is a high-energy building block.

FeatureStructural MotifHazard Implication
Basicity Primary Alkyl Amine (

)
Corrosive / Caustic. pKa

10.5. Causes chemical burns to skin/eyes. Reacts violently with acyl halides, anhydrides, and strong acids.
Ring Strain Spiro[2.4] LinkageHigh Potential Energy. The spiro-fusion of a cyclopropane ring (60° bond angles) and a tetrahydrofuran ring creates significant torsional strain (~27 kcal/mol).
Acid Sensitivity Cyclopropyl Ether MoietyRing Opening Risk. Exposure to strong Bronsted or Lewis acids can trigger the cleavage of the cyclopropane ring, releasing strain energy as heat (exothermic).
Critical Safety Insight: The "Double Exotherm" Trap

A common error in laboratory waste management is consolidating all "bases" into acidic waste streams for neutralization.

  • Risk: Adding this compound to concentrated acid waste triggers two simultaneous exothermic events:

    • Acid-Base Neutralization (

      
      )
      
    • Acid-Catalyzed Ring Opening of the cyclopropane (

      
      )
      
  • Result: Rapid boiling of solvent, pressure buildup, and potential vessel rupture.

  • Protocol: ALWAYS dispose of this compound in a dedicated Basic or Neutral organic waste stream.

Waste Segregation & Packaging Protocol
Decision Matrix: Waste Classification

Use the following logic to determine the correct waste stream.

WasteDecision Start Start: Identify Waste State IsSolid Is it a Solid / Pure Substance? Start->IsSolid IsLiquid Is it a Solution? Start->IsLiquid BinA Solid Waste Bin (Label: Toxic/Corrosive Organic) IsSolid->BinA Yes SolventCheck Check Solvent Type IsLiquid->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, THF, Toluene) SolventCheck->NonHalogenated No BinB Halogenated Organic Waste (pH > 7) Halogenated->BinB BinC Non-Halogenated Organic Waste (pH > 7) NonHalogenated->BinC

Figure 1: Decision tree for segregating this compound waste.

Packaging Requirements
  • Container: High-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers (aluminum) due to potential amine corrosion.

  • Labeling:

    • Chemical Name: this compound[1][2][3]

    • Hazards: Corrosive, Flammable (if in solvent), Toxic.

    • pH Warning: "BASIC ORGANIC - DO NOT MIX WITH ACID"

Spill Cleanup Procedures

Scale: Benchtop Spill (< 50 mL/g)

  • Evacuate & Ventilate: Clear the immediate area. Amines often have fishy, penetrating odors.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Absorb (Do Not Neutralize):

    • Use an inert absorbent material (Vermiculite, Diatomaceous Earth, or polypropylene pads).

    • Why? Attempting to neutralize a spill with acid can generate fumes and heat, aerosolizing the compound.

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Wipe Down: Clean the surface with water first (to dilute), then a mild detergent.

  • Disposal: Label the jar as "Debris contaminated with this compound" and process as solid hazardous waste.

Regulatory & Compliance Data
ParameterClassificationRegulatory Code (US)
RCRA Status Not specifically listed (P or U list).D001 (Ignitable - if in solvent)D002 (Corrosive - if pH > 12.5)
DOT Shipping Amines, liquid, corrosive, n.o.s.UN 2735 , Class 8, PG III
TSCA Status Research & Development (R&D) Exemption likely.Low Volume Exemption (LVE)
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: {5-oxaspiro[2.4]heptan-6-yl}methanamine.[4] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Generic Primary Amines. Merck KGaA.

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Spirocyclic Amines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.